3-Pyridinecarboxaldehyde-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZUKDFHGGYHMC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662180 | |
| Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258854-80-7 | |
| Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Pyridinecarboxaldehyde-d4 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Pyridinecarboxaldehyde-d4, a deuterated analogue of a key pyridine (B92270) aldehyde. It details the compound's properties, its critical role in bioanalytical research, and methodologies for its application. This document is intended to serve as a core resource for scientists engaged in mass spectrometry-based quantitative analysis, particularly in the fields of pharmacology, toxicology, and drug metabolism studies.
Introduction to this compound
This compound is the stable isotope-labeled form of 3-Pyridinecarboxaldehyde (also known as nicotinaldehyde or 3-formylpyridine). The "-d4" designation indicates that four hydrogen atoms on the pyridine ring have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight.
This key difference in mass, without a significant alteration in physicochemical properties, makes this compound an ideal internal standard for quantitative analysis using mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary utility lies in correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.[2]
The non-labeled compound, 3-Pyridinecarboxaldehyde, is structurally related to metabolites of nicotine (B1678760) and other xenobiotics, making the deuterated standard particularly relevant in studies of tobacco exposure and the metabolism of pyridine-containing pharmaceuticals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for method development, including the preparation of stock solutions and the optimization of mass spectrometry parameters.
| Property | Value | Source(s) |
| Chemical Name | 2,4,5,6-tetradeuteriopyridine-3-carbaldehyde | [3] |
| Synonyms | Nicotinaldehyde-d4, 3-Formylpyridine-d4, Nicotinic aldehyde-d4 | [4] |
| CAS Number | 258854-80-7 | [3][4] |
| Molecular Formula | C₆HD₄NO | [4] |
| Molecular Weight | 111.13 g/mol | [3][4] |
| Exact Mass | 111.062220767 Da | [3] |
| Appearance | Pale Yellow Oil | [4] |
| Purity | Typically >95-98% | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
Applications in Research
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical assays.[1] Stable isotope-labeled standards are considered the "gold standard" for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical behavior to the analyte of interest.
Key Advantages of Using this compound as an Internal Standard:
-
Co-elution: It chromatographically co-elutes with the non-labeled analyte, ensuring that both compounds experience the same conditions within the analytical system.[2]
-
Correction for Matrix Effects: In complex biological samples (e.g., plasma, urine), other molecules can interfere with the ionization of the target analyte, causing ion suppression or enhancement. Since the deuterated standard is affected in the same way, the ratio of the analyte to the IS remains constant, correcting for these matrix effects.
-
Compensation for Sample Loss: It accounts for any loss of analyte that may occur during sample extraction, preparation, and injection.[2]
Role in Nicotine Metabolism Research
While not a direct metabolite of nicotine, 3-Pyridinecarboxaldehyde is structurally analogous to compounds involved in or resulting from nicotine metabolism. The major metabolic pathway of nicotine involves its conversion to cotinine, which is then further metabolized.
Caption: Simplified overview of major and minor nicotine metabolic pathways.
Given this context, this compound can be used as an internal standard for the quantification of its non-labeled counterpart or other structurally similar pyridine aldehydes that may be present as minor metabolites or as byproducts of metabolic processes.
Experimental Protocols
Representative Protocol: Quantification of 3-Pyridinecarboxaldehyde in Human Plasma
Objective: To accurately quantify the concentration of 3-Pyridinecarboxaldehyde (Analyte) in human plasma using this compound as an internal standard (IS).
1. Materials and Reagents:
-
3-Pyridinecarboxaldehyde (Analyte) standard
-
This compound (IS)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Pyridinecarboxaldehyde in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1 to 1000 ng/mL).
-
IS Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 200 µL of the IS Spiking Solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL into the LC-MS/MS system.
References
3-Pyridinecarboxaldehyde-d4 chemical structure and properties
An In-Depth Technical Guide to 3-Pyridinecarboxaldehyde-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated form of 3-Pyridinecarboxaldehyde (also known as Nicotinaldehyde). As a stable isotope-labeled (SIL) compound, its primary application is in quantitative analytical chemistry, where it serves as an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based assays.[1][2] The incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring provides a distinct mass shift from its light counterpart without significantly altering its chemical and physical properties, such as polarity and chromatographic retention time. This makes it an invaluable tool in pharmacokinetic studies, metabolic profiling, and clinical diagnostics, allowing for precise and accurate quantification of the non-deuterated analyte in complex biological matrices.[1][2] Deuteration can also be used to investigate drug metabolism and pharmacokinetics, as the substitution of hydrogen with deuterium can affect metabolic pathways.[1]
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring deuterated at positions 2, 4, 5, and 6, with an aldehyde group at the 3-position.
Identifiers and Chemical Formula
| Property | Value |
| IUPAC Name | 2,4,5,6-tetradeuteriopyridine-3-carbaldehyde[3][4] |
| Synonyms | Nicotinealdehyde-d4, Nicotinic aldehyde-d4, 3-Formylpyridine-d4[5] |
| CAS Number | 258854-80-7[4] |
| Molecular Formula | C₆HD₄NO[2] |
| Molecular Weight | 111.13 g/mol [2][4] |
| Canonical SMILES | C1=C(C=O)C(=C(N=C1[2H])[2H])[2H] |
Physicochemical Properties
Experimental physicochemical data for the deuterated compound is not widely published. The following tables provide computed properties for this compound and experimental properties for its non-deuterated analog (CAS 500-22-1), which can be considered as close approximations.
Table 2.2.1: Computed Physicochemical Properties for this compound
| Property | Value | Reference |
|---|---|---|
| Exact Mass | 111.062220767 Da | [4] |
| XLogP3 | 0.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 30 Ų |[4] |
Table 2.2.2: Experimental Properties of 3-Pyridinecarboxaldehyde (Non-Deuterated Analog)
| Property | Value |
|---|---|
| Appearance | Pale Yellow Oil[5] |
| Boiling Point | 78-81 °C @ 10 mmHg |
| Density | ~1.141 g/mL @ 20 °C |
| Refractive Index | ~1.549 @ 20 °C |
| Melting Point | ~8 °C |
Chemical Structure Visualization
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
A potential route for the deuterated compound could involve:
-
Deuteration of Pyridine: Subjecting pyridine to a strong acid in D₂O at high temperatures can facilitate H/D exchange at the 2, 4, 5, and 6 positions.
-
Functionalization: Introducing a methyl group at the 3-position of the deuterated pyridine ring.
-
Oxidation: Oxidizing the methyl group to an aldehyde using a suitable oxidizing agent (e.g., selenium dioxide or manganese dioxide).
Alternatively, starting with deuterated 3-methylpyridine (B133936) (3-picoline-d7) and performing a selective oxidation would also yield the desired product. The final product would require purification, typically by distillation or column chromatography, and its isotopic purity confirmed by mass spectrometry and NMR.
Experimental Protocols
The most critical application of this compound is its use as an internal standard (IS) in quantitative LC-MS/MS analysis.
Protocol: Quantification of 3-Pyridinecarboxaldehyde in Plasma using LC-MS/MS
This protocol outlines a general procedure for using this compound as an internal standard to quantify its non-deuterated analog in human plasma.
1. Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 3-Pyridinecarboxaldehyde and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working solutions of the analyte by serial dilution of the analyte stock solution with a 50:50 methanol:water mixture.
-
Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
-
MS/MS Conditions (Positive ESI Mode):
- Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
- Analyte (m/z 108.1 -> 80.1): Precursor ion [M+H]⁺ for 3-Pyridinecarboxaldehyde and a suitable product ion.
- Internal Standard (m/z 112.1 -> 84.1): Precursor ion [M+H]⁺ for this compound and a corresponding product ion.
- Optimize collision energy and other source parameters for maximum signal intensity.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Data and Visualizations
Expected Analytical Data
-
Mass Spectrometry: The key diagnostic feature is the molecular ion peak. In an Electron Ionization (EI) mass spectrum, the molecular ion (M⁺) for this compound is expected at m/z 111. In Electrospray Ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be observed at m/z 112. The +4 Da mass shift compared to the non-deuterated analog (M⁺ at m/z 107) is used to differentiate and quantify the compounds.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be significantly simplified compared to the non-deuterated analog. The signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring will be absent. The spectrum should primarily show a singlet for the aldehyde proton (CHO) around δ 10.1 ppm and a singlet for the remaining proton on the pyridine ring at position 3.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all six carbon atoms. The deuterated carbons will appear as multiplets with attenuated intensity due to C-D coupling.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for a typical bioanalytical assay using this compound as an internal standard.
Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.
References
- 1. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Synthesis Pathways for Deuterated 3-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a key synthesis pathway for the selective deuteration of 3-Pyridinecarboxaldehyde, a compound of interest in pharmaceutical and materials science research. The focus is on providing detailed experimental protocols and clear data presentation to enable the replication and further development of these methods.
Formyl-Selective Deuteration via Synergistic Photoredox and Organic Catalysis
A state-of-the-art method for the selective deuteration of the formyl group in aldehydes utilizes a synergistic combination of a hydrogen atom transfer (HAT) photocatalyst and a thiol-based organic catalyst with deuterium (B1214612) oxide (D₂O) as the deuterium source.[1][2][3] This approach is characterized by its mild reaction conditions, high selectivity for the formyl C-H bond, and broad substrate scope with excellent functional group tolerance.[1][4]
Reaction Principle
The reaction proceeds through a radical-mediated pathway. A photocatalyst, upon excitation by visible light, abstracts the hydrogen atom from the aldehyde's formyl group to generate an acyl radical. Concurrently, a thiol catalyst undergoes H/D exchange with D₂O to form a deuterated thiol. This deuterated thiol then serves as the deuterium donor to the acyl radical, yielding the desired deuterated aldehyde and regenerating the thiol radical to continue the catalytic cycle.[1][5]
Experimental Protocol
The following is a detailed experimental protocol for the formyl-selective deuteration of an aromatic aldehyde, which can be adapted for 3-Pyridinecarboxaldehyde based on the broad substrate scope demonstrated for various aldehydes, including heteroaromatic ones.[1][5]
Materials:
-
3-Pyridinecarboxaldehyde
-
Tetrabutylammonium (B224687) decatungstate (TBADT) (Photocatalyst)
-
Thiophenol (or other suitable thiol HAT catalyst)
-
Deuterium oxide (D₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., 365 nm or 390 nm LED)[5]
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 3-Pyridinecarboxaldehyde (0.3 mmol, 1.0 equiv.).
-
Add the photocatalyst, tetrabutylammonium decatungstate (TBADT), and the thiol HAT catalyst.
-
Add ethyl acetate (EtOAc) as the solvent, followed by deuterium oxide (D₂O).
-
The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles.
-
The tube is then placed in front of a visible light source and stirred vigorously at room temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., ¹H NMR spectroscopy) by observing the disappearance of the formyl proton signal.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the deuterated 3-Pyridinecarboxaldehyde.
-
The percentage of deuterium incorporation is determined by ¹H NMR spectroscopy by integrating the residual formyl proton signal.[1]
Quantitative Data
The following table summarizes typical quantitative data for the formyl-selective deuteration of various aromatic aldehydes using the photocatalytic method. While specific data for 3-Pyridinecarboxaldehyde is not available in the cited literature, the results for structurally similar aromatic and heteroaromatic aldehydes suggest that high yields and deuterium incorporation can be expected.
| Substrate | Yield (%) | Deuterium Incorporation (%) | Reference |
| 2-Naphthaldehyde | 95 | 93 | [2] |
| 4-Biphenylcarboxaldehyde | 92 | 94 | [2] |
| 4-Methoxybenzaldehyde | 91 | 95 | [2] |
| 2-Thiophenecarboxaldehyde | - | High | [5] |
Alternative Synthesis Pathway: Reduction of 3-Cyanopyridine with Deuterated Formic Acid
An alternative approach to synthesize deuterated 3-Pyridinecarboxaldehyde involves the reduction of 3-cyanopyridine. A patented method describes the vapor-phase reaction of a cyanopyridine with formic acid and water over a catalyst to produce the corresponding pyridine (B92270) aldehyde.[5] By substituting formic acid with its deuterated counterpart (DCOOH or DCOOD), it is plausible to introduce deuterium at the formyl position.
Proposed Experimental Protocol
This protocol is a proposed adaptation of the existing method for the synthesis of the deuterated analogue.
Materials:
-
3-Cyanopyridine
-
Deuterated formic acid (DCOOH or DCOOD)
-
Deuterium oxide (D₂O)
-
Thoria-alumina catalyst (or other suitable metal oxide catalyst)
-
Tube furnace reactor
-
Condenser and collection flask
Procedure:
-
Prepare a gaseous mixture of 3-cyanopyridine, deuterated formic acid, and deuterium oxide. The molar ratio can be optimized, but a starting point could be 1:2:3 (3-cyanopyridine:deuterated formic acid:D₂O).[5]
-
Pass the vapor mixture through a heated tube furnace containing the thoria-alumina catalyst. The reaction temperature should be maintained between 400 °C and 500 °C.[5]
-
The product vapors exiting the reactor are condensed and collected.
-
The crude condensate is then purified by fractional distillation under reduced pressure to isolate the deuterated 3-Pyridinecarboxaldehyde.
Expected Quantitative Data
Quantitative data for this specific deuteration reaction is not available. The yield of the non-deuterated product is reported to be good.[5] The efficiency of deuterium incorporation would need to be determined experimentally, primarily by ¹H NMR and mass spectrometry.
Diagrams
Signaling Pathway for Photocatalytic Formyl Deuteration
Caption: Photocatalytic cycle for formyl-selective deuteration.
Experimental Workflow for Photocatalytic Deuteration
Caption: Workflow for photocatalytic deuteration of 3-Pyridinecarboxaldehyde.
References
- 1. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Visible light driven deuteration of formyl C–H and hydridic C(sp 3 )–H bonds in feedstock chemicals and pharmaceutical molecules - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02661A [pubs.rsc.org]
3-Pyridinecarboxaldehyde-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Pyridinecarboxaldehyde-d4, a deuterated analog of 3-Pyridinecarboxaldehyde. It covers its chemical properties, synthesis, and key applications, with a focus on its role as an internal standard in analytical chemistry and as a building block in organic synthesis.
Core Compound Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 258854-80-7 | [1] |
| Molecular Formula | C₆HD₄NO | [1] |
| Molecular Weight | 111.13 g/mol | [1] |
| IUPAC Name | 2,4,5,6-tetradeuteriopyridine-3-carbaldehyde |
Synthesis and Manufacturing
General Strategies for the Synthesis of Deuterated Aldehydes
The synthesis of deuterated aldehydes can be approached through several established methods in organic chemistry.[] These strategies often involve the use of a deuterium (B1214612) source, such as deuterium gas (D₂) or heavy water (D₂O), in conjunction with a suitable catalyst.
Common approaches include:
-
Reduction of Carboxylic Acid Derivatives: Selective reduction of carboxylic acid derivatives using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄).[]
-
Transition-Metal Catalyzed Reactions: Reductive carbonylation reactions catalyzed by transition metals, using a deuterium source to introduce the deuterium atom.[]
-
Photocatalysis and Organocatalysis: Modern synthetic methods utilizing photocatalysts or organocatalysts, such as N-heterocyclic carbenes (NHCs), can facilitate direct deuteration with high efficiency.[][3][4]
A logical synthetic route to this compound would involve the deuteration of 3-Pyridinecarboxaldehyde or a suitable precursor.
Figure 1: Generalized workflow for the synthesis of this compound.
Synthesis of the Non-Deuterated Analog: 3-Pyridinecarboxaldehyde
The synthesis of the non-deuterated parent compound, 3-Pyridinecarboxaldehyde, is well-documented and can be achieved through various methods, including:
-
Oxidation of 3-Methylpyridine (B133936) (3-Picoline): A common industrial method involves the catalytic oxidation of 3-methylpyridine.
-
Hydrogenation of 3-Cyanopyridine (B1664610): This method utilizes a palladium-on-carbon catalyst to hydrogenate 3-cyanopyridine to the corresponding aldehyde.[5]
A representative experimental protocol for the synthesis of 3-Pyridinecarboxaldehyde from 3-methylpyridine is as follows:
Experimental Protocol: Synthesis of 3-Pyridinecarboxaldehyde from 3-Methylpyridine [5]
-
Preparation of Acetic Acid Solution: Dissolve 93g (1 mol) of 3-methylpyridine in 1L of acetic acid to create a 10% solution.
-
Catalyst and Reagent Addition: In a 2L autoclave, add 25g (0.1 mol) of catalyst and 9g of 68% concentrated nitric acid to the acetic acid solution.
-
Reaction Conditions: Seal the autoclave and replace the air with oxygen. Pressurize the vessel to 1 atm with oxygen and heat to 100°C for 2 hours.
-
Work-up: After cooling to room temperature, remove the acetic acid under reduced pressure. To the residue, add 200ml of water and 100ml of ethyl acetate (B1210297) and stir for 30 minutes.
-
Isolation: Filter any insoluble material. Separate the layers of the filtrate. The product is in the upper, organic layer.
This protocol for the non-deuterated analog can be adapted for the synthesis of the deuterated version by employing a suitable deuterated starting material or by performing a subsequent H/D exchange reaction on the final product.
Applications in Research and Development
This compound is a valuable tool for researchers, primarily in the fields of analytical chemistry and organic synthesis.
Use as an Internal Standard in Mass Spectrometry
Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6] The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.
This compound is particularly relevant as an internal standard for the analysis of nicotine (B1678760) and its metabolites, given its structural similarity. While specific published methods detailing the use of this compound as an internal standard are not prevalent, a representative protocol for the analysis of nicotine metabolites in urine by LC-MS/MS can be constructed based on established methodologies for similar deuterated standards.
Representative Experimental Protocol: Quantification of Nicotine Metabolites in Urine using a Deuterated Internal Standard
This protocol is a representative example of how this compound could be employed as an internal standard.
-
Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (as the internal standard).
-
Add 50 µL of 0.1 M HCl and vortex for 30 seconds.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.1 | 132.1 |
| Cotinine | 177.1 | 80.1 |
| This compound (IS) | 112.1 | 84.1 |
Note: The MRM transitions for this compound are hypothetical and would need to be optimized experimentally.
Figure 2: Workflow for the quantification of analytes using an internal standard.
Use in Organic Synthesis
Deuterated molecules are valuable in organic synthesis for mechanistic studies (e.g., kinetic isotope effect studies) and as building blocks for the synthesis of more complex deuterated molecules, such as active pharmaceutical ingredients (APIs). The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations.
Representative Experimental Protocol: Reductive Amination
This protocol illustrates a potential synthetic application of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 111 mg (1 mmol) of this compound and 1.2 mmol of a primary or secondary amine in 10 mL of dichloromethane.
-
Reducing Agent: Add 1.5 mmol of sodium triacetoxyborohydride (B8407120) in one portion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the deuterated amine.
Biological and Metabolic Considerations
There is no direct evidence to suggest that this compound is involved in any specific biological signaling pathways. Its primary relevance in a biological context is as a structural analog of naturally occurring pyridine (B92270) compounds and as a potential metabolite.
The non-deuterated parent compound, 3-Pyridinecarboxaldehyde, is a component of tobacco smoke.[7] In general, aldehydes are metabolized in the body by a variety of enzyme systems, most notably aldehyde dehydrogenases (ALDHs), which oxidize them to the corresponding carboxylic acids.[8] The metabolism of pyridine and its derivatives can lead to the formation of various hydroxylated and conjugated products.[9]
The deuteration in this compound can potentially alter its metabolic fate due to the kinetic isotope effect, where the breaking of a C-D bond is slower than the breaking of a C-H bond. This property is sometimes exploited in drug design to improve the pharmacokinetic profile of a drug.[6]
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated analog. 3-Pyridinecarboxaldehyde is a flammable liquid and is harmful if swallowed.[10] It can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical tool for researchers in analytical chemistry and organic synthesis. Its primary application is as a stable isotope-labeled internal standard for accurate and precise quantification in mass spectrometry-based assays, particularly for nicotine and its metabolites. It also serves as a versatile deuterated building block for the synthesis of more complex molecules. While specific experimental protocols for its synthesis and use are not extensively published, established methods for deuterated aldehyde synthesis and the use of deuterated internal standards provide a solid framework for its application in the laboratory. As with any chemical reagent, it should be handled with appropriate safety precautions.
References
- 1. This compound | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
- 5. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of pyridine and its metabolites on rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Labeling with 3-Pyridinecarboxaldehyde-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 3-Pyridinecarboxaldehyde-d4 in isotopic labeling for quantitative analysis, particularly in the context of drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, ensuring accuracy and precision in mass spectrometric quantification.
Introduction to Isotopic Labeling and this compound
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In drug development, stable isotopes like deuterium (B1214612) (²H or D) are commonly used. This compound is the deuterated form of 3-Pyridinecarboxaldehyde, a compound containing a pyridine (B92270) ring, a structural motif present in numerous pharmaceuticals. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a mass shift, allowing the labeled standard to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical properties. This co-elution and similar ionization behavior enable accurate correction for variations in sample preparation and instrument response.
Core Application: Quantitative Bioanalysis of Pyridine-Containing Analytes
A prime application for a deuterated pyridine aldehyde is in the synthesis of labeled internal standards for the quantification of pyridine-containing drugs and their metabolites. A relevant example is the bioanalysis of anabasine (B190304), a tobacco alkaloid and a biomarker for tobacco use. Anabasine contains a pyridine ring and its quantification is crucial in smoking cessation studies and toxicology.
Hypothetical Signaling Pathway Involvement
While this compound itself is a synthetic labeling reagent and not directly involved in signaling pathways, the analytes it helps to quantify, such as nicotine (B1678760) and its metabolites, have significant physiological effects. Nicotine, for instance, acts on nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central and peripheral nervous systems, influencing neurotransmitter release and various downstream signaling cascades.
Experimental Protocols
This section details a representative experimental protocol for the quantitative analysis of a pyridine-containing analyte, such as anabasine, in a biological matrix using a deuterated internal standard synthesized from this compound.
Synthesis of Anabasine-d4 (Internal Standard)
While specific synthesis protocols are proprietary, a plausible route involves the condensation of a suitable lithiated pyridine derivative with this compound, followed by cyclization and reduction steps to yield anabasine-d4. The final product would be purified by chromatography and its identity and isotopic purity confirmed by NMR and mass spectrometry.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the analysis of tobacco alkaloids in urine.[1]
-
Aliquotting: Transfer 250 µL of urine sample to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 40 µL of the anabasine-d4 internal standard solution (in methanol) to each sample, calibrator, and quality control sample.
-
Alkalinization: Add 50 µL of 5 N sodium hydroxide (B78521) to each tube and vortex briefly.
-
Extraction: Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene (B1212753) chloride:diethyl ether).
-
Mixing: Vortex or stir the samples for 1.5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer 1 mL of the organic (lower) layer to a clean tube.
-
Acidification: Add 10 µL of 0.25 N hydrochloric acid to the organic extract.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
LC-MS/MS Analysis
The following parameters are representative for the analysis of anabasine and its deuterated internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 700 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Anabasine and Anabasine-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Anabasine | 163.2 | 96.2 | 0.05 | 20 |
| Anabasine (Qualifier) | 163.2 | 133.1 | 0.05 | 15 |
| Anabasine-d4 (IS) | 167.2 | 96.2 | 0.05 | 20 |
Note: The specific product ions and collision energies would be optimized during method development.
Data Analysis and Interpretation
The concentration of the analyte (anabasine) in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (anabasine-d4). A calibration curve is constructed by plotting this ratio against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.
Fragmentation Pattern
In tandem mass spectrometry, the precursor ion is fragmented in the collision cell to produce characteristic product ions. For anabasine, a common fragmentation involves the cleavage of the piperidine (B6355638) ring. The deuterated internal standard is expected to exhibit a similar fragmentation pattern, with the key difference being the mass of the precursor ion.
Conclusion
This compound is a valuable reagent for the synthesis of deuterated internal standards used in the quantitative bioanalysis of pyridine-containing compounds. The use of such standards is critical for developing robust, accurate, and precise LC-MS/MS methods essential for drug development and clinical research. The protocols and data presented in this guide provide a framework for the application of this isotopic labeling strategy in a professional research setting.
References
Stability and Storage of 3-Pyridinecarboxaldehyde-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Pyridinecarboxaldehyde-d4 (CAS No: 258854-80-7). The information is compiled from various safety data sheets and product information pages to ensure safe handling, maintain compound integrity, and support the successful application of this valuable deuterated analog in research and development.
Core Stability and Storage Data
The stability of this compound is paramount for its effective use. While extensive quantitative stability studies for this specific deuterated compound are not widely published, the available data, primarily from suppliers, provides clear guidance on its handling and storage. The compound is generally considered stable under recommended conditions, but is sensitive to environmental factors such as air and light.[1][2]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) or Frozen | [3][4][5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | [1][6] |
| Light Exposure | Protect from light | [1][4] |
| Air Exposure | Protect from air | [1][4] |
| Container | Keep container tightly closed in a dry, well-ventilated place. Glass containers are recommended. | [1][3][7] |
| Shipping Conditions | Typically shipped at ambient temperature, but may vary. | [2][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 258854-80-7 | [4][6][8] |
| Molecular Formula | C₆HD₄NO | [2][8][9] |
| Molecular Weight | 111.13 | [2][4][8] |
| Physical Appearance | Pale Yellow Oil | [4][6] |
| Purity | >95% - 98% | [4][9] |
| Solubility | Chloroform, Dichloromethane, DMSO | [4] |
Potential Degradation and Incompatibilities
Understanding the factors that can lead to the degradation of this compound is crucial for preventing loss of material and ensuring the accuracy of experimental results.
Incompatible Materials
To prevent potentially hazardous reactions and degradation of the compound, avoid contact with the following:
Hazardous Decomposition Products
Under fire conditions or improper handling, the compound may decompose and release toxic fumes.[3] Hazardous decomposition products include:
-
Nitrogen oxides (NOx)[1]
-
Carbon monoxide (CO)[1]
-
Carbon dioxide (CO2)[1]
-
Hydrogen cyanide (hydrocyanic acid)[1]
Logical Flow for Safe Handling and Storage
The following diagram illustrates the logical workflow for maintaining the stability of this compound.
Experimental Protocols
Protocol: Accelerated Stability Study
Objective: To assess the short-term stability of this compound under stressed conditions to identify potential degradation pathways.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers (e.g., amber glass vials with inert gas overlay).
-
Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH). Also, expose a set of samples to intense light (e.g., ICH-compliant photostability chamber).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from any potential degradants.
-
Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products.
Protocol: Long-Term Stability Study
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound as described above.
-
Storage Conditions: Store the samples under the recommended conditions (2-8°C, protected from light and air).
-
Time Points: Pull samples at longer intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: Analyze the samples using the same validated stability-indicating method as in the accelerated study.
-
Data Evaluation: Evaluate the data to establish a re-test period or shelf-life for the compound under the specified storage conditions.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a stability study.
Conclusion
The integrity of this compound is best maintained through strict adherence to the recommended storage and handling protocols. Storing the compound at 2-8°C or frozen, under an inert atmosphere, and protected from light and air will minimize degradation. Researchers should be mindful of its incompatibility with strong acids, bases, oxidizing agents, and reducing agents. By following these guidelines and implementing robust stability testing protocols, scientists can ensure the reliability of their experimental outcomes when utilizing this deuterated compound.
References
- 1. fishersci.com [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound | 258854-80-7 - Coompo [coompo.com]
- 5. 3-ピリジンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scbt.com [scbt.com]
- 9. Novachemistry-product-info [novachemistry.com]
A Technical Guide to High-Purity 3-Pyridinecarboxaldehyde-d4 for Researchers and Drug Development Professionals
An In-depth Look at a Key Deuterated Standard for Quantitative Analysis
In the landscape of modern pharmaceutical research and development, the demand for high-purity, stable isotope-labeled compounds is paramount. Among these, 3-Pyridinecarboxaldehyde-d4, a deuterated analog of 3-Pyridinecarboxaldehyde, serves as a critical tool for sensitive and accurate quantitative analyses. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed methodologies for its use.
Commercial Availability and Specifications
A number of reputable chemical suppliers offer high-purity this compound for research and development purposes. The compound, identified by the CAS number 258854-80-7, is a deuterated form of 3-Pyridinecarboxaldehyde (CAS 500-22-1). The key specifications from various commercial suppliers are summarized in the table below to facilitate easy comparison for procurement.
| Supplier | Product Number | Purity/Isotopic Purity | Molecular Formula | Molecular Weight | Appearance | Storage |
| Pharmaffiliates | PA STI 076090 | High Purity | C₆HD₄NO | 111.13 | Pale Yellow Oil | 2-8°C, Under Inert Atmosphere |
| Santa Cruz Biotechnology | sc-215771 | Not Specified | C₆HD₄NO | 111.13 | Not Specified | Not Specified |
| MedChemExpress | HY-Y0086S | Not Specified | C₆HD₄NO | 111.13 | Not Specified | Refer to Certificate of Analysis |
| Coompo Research Chemicals | C254576 | 98% | C₆HD₄NO | 111.13 | Pale Yellow Oil | 2-8°C, Protected from air and light |
| Novachemistry | NVC172339 | >95% | C₆HD₄NO | 111.13 | Not Specified | Not Specified |
Core Application: Internal Standard in Quantitative Mass Spectrometry
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Deuterated standards are considered the gold standard for isotope dilution mass spectrometry (IDMS) because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2] This ensures that they co-elute with the analyte of interest and experience similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification.[2][3]
The use of a deuterated internal standard like this compound allows researchers to correct for variability that can be introduced during sample preparation, such as extraction and reconstitution, as well as fluctuations in the mass spectrometer's response.[4]
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS Analysis
The following is a generalized, yet detailed, methodology for a typical quantitative LC-MS/MS analysis using this compound as an internal standard. This protocol is suitable for the analysis of small molecules in biological matrices such as plasma or serum.[2]
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the non-deuterated analyte (3-Pyridinecarboxaldehyde) and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in the same solvent as the analyte to a final volume of 1 mL.
2. Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards at various concentration levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
Spiking: To each unknown sample, calibration standard, and QC sample, add a small, precise volume of the this compound internal standard working solution. The concentration of the internal standard should be consistent across all samples and provide a stable and reproducible signal.
-
Extraction: Perform a sample extraction procedure appropriate for the analyte and matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]
-
Protein Precipitation (Example): To 100 µL of a plasma sample (already spiked with the internal standard), add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the LC-MS analysis.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte from other matrix components.
-
Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for both the analyte and the deuterated internal standard. The mass spectrometer will differentiate between the analyte and the internal standard based on their mass difference.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathways and Further Research
Currently, there is a lack of specific literature detailing the direct involvement of 3-Pyridinecarboxaldehyde or its deuterated form in defined signaling pathways relevant to drug development. Its non-deuterated counterpart is a known component of tobacco smoke and has been studied in various chemical and toxicological contexts.[1] Research on the metabolic fate of related pyridine (B92270) compounds, such as nicotinamide, is extensive, but a direct link to a signaling cascade for 3-Pyridinecarboxaldehyde is not well-established.
The primary value of this compound for researchers and drug development professionals lies in its utility as an analytical tool to accurately quantify other molecules of interest, rather than as a modulator of specific biological pathways. Future research may explore the metabolism of 3-Pyridinecarboxaldehyde and whether its metabolites have any biological activity.
Conclusion
High-purity this compound is an essential analytical reagent for researchers, scientists, and drug development professionals who require accurate and reliable quantification of its non-deuterated analog or other similar molecules. Its use as an internal standard in isotope dilution mass spectrometry represents a cornerstone of modern bioanalysis. The detailed experimental protocol and workflow provided in this guide offer a solid foundation for the implementation of this deuterated standard in a laboratory setting, ensuring data of the highest quality.
References
A Technical Guide to the Safe Handling and Use of 3-Pyridinecarboxaldehyde-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and relevant applications of 3-Pyridinecarboxaldehyde-d4. Given the limited specific data for the deuterated compound, this guide leverages information from its non-deuterated analogue, 3-Pyridinecarboxaldehyde, with the understanding that their safety profiles are largely comparable. This guide is intended to support laboratory safety and experimental design.
Chemical and Physical Properties
This compound is the deuterated form of 3-Pyridinecarboxaldehyde, a substituted pyridine (B92270) that serves as a valuable intermediate in organic synthesis.[1][2] The primary use of the deuterated form is as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[3]
Table 1: Physical and Chemical Properties
| Property | This compound | 3-Pyridinecarboxaldehyde |
| CAS Number | 258854-80-7[4] | 500-22-1[5] |
| Molecular Formula | C₆HD₄NO[4] | C₆H₅NO[5] |
| Molecular Weight | 111.13 g/mol [6] | 107.11 g/mol [7] |
| Appearance | Pale Yellow Oil[4] | Clear yellow to light brown liquid |
| Boiling Point | Not available | 78-81 °C at 10 mmHg[2] |
| Melting Point | Not available | 8 °C[8] |
| Density | Not available | 1.141 g/mL at 20 °C[2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, DMSO[9] | Miscible with water[5] |
| Storage | 2-8°C, under inert atmosphere, protected from air and light | 2-8°C[10] |
Safety and Handling
As a deuterated analogue, this compound is expected to have a similar hazard profile to its non-deuterated counterpart. The following information is based on the Material Safety Data Sheet (MSDS) for 3-Pyridinecarboxaldehyde.
Hazard Identification
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[7] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[7] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[7] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[7] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[5] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure laboratory safety.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge. |
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire Fighting Measures
-
Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards : Flammable liquid and vapor. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment : Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Applications
3-Pyridinecarboxaldehyde and its deuterated form are versatile reagents in organic synthesis.[1][4] Below are detailed protocols for its use.
Synthesis of 4-oxo-4-(3-pyridyl)butyronitrile
This protocol details the synthesis of 4-oxo-4-(3-pyridyl)butyronitrile from 3-Pyridinecarboxaldehyde and acrylonitrile (B1666552), a reaction that demonstrates its utility as a building block in forming carbon-carbon bonds.[11]
Experimental Procedure:
-
Reaction Setup : In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a potassium hydroxide (B78521) drying tube, and a pressure-equalizing dropping funnel with a nitrogen inlet, charge 4.9 g (0.18 mole) of finely ground sodium cyanide and 500 mL of dry N,N-dimethylformamide (DMF).
-
Initiation : Immerse the flask in a water bath maintained at 35°C and begin stirring. Purge the apparatus with dry nitrogen.
-
Addition of 3-Pyridinecarboxaldehyde : After 15 minutes, add 107.1 g (1.001 mole) of 3-Pyridinecarboxaldehyde dropwise over 30 minutes. The solution will become dark brown.
-
Addition of Acrylonitrile : Stir the solution for another 30 minutes, then add 39.8 g (0.751 mole) of freshly distilled acrylonitrile over 1 hour. The solution will turn red-orange and become viscous.
-
Reaction and Quenching : Stir the reaction mixture for 3 hours. Add 6.6 g (0.11 mole) of acetic acid and continue stirring for an additional 5 minutes.
-
Work-up : Remove the solvent using a rotary evaporator. Dissolve the residue in 500 mL of water.
-
Extraction : Continuously extract the aqueous solution with 500 mL of chloroform for 12 hours.
-
Purification : Evaporate the chloroform under reduced pressure. Distill the residual liquid via a short-path distillation apparatus. The product will solidify in the condenser. The final product, 4-oxo-4-(3-pyridyl)butyronitrile, is obtained as a light yellow solid.
References
- 1. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]
- 2. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. 500-22-1 CAS | 3-PYRIDINECARBOXALDEHYDE | Aldehydes | Article No. 5487D [lobachemie.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Applications of 3-Pyridinecarboxaldehyde-d4 in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of 3-Pyridinecarboxaldehyde-d4 in organic synthesis and analytical chemistry. The document details its primary role as an internal standard for quantitative analysis and explores its potential as a deuterated building block in the synthesis of complex organic molecules. This guide includes generalized experimental protocols, quantitative data where available, and visual diagrams to illustrate key processes.
Introduction to this compound
This compound is the deuterium-labeled analogue of 3-Pyridinecarboxaldehyde, a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The incorporation of deuterium (B1214612) atoms into the pyridine (B92270) ring offers a powerful tool for researchers, primarily in the fields of quantitative analysis and pharmacokinetic studies.[2] Deuterium labeling can also subtly alter the metabolic profile of drug candidates, a strategy increasingly employed in drug discovery.[2]
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 258854-80-7[3] |
| Molecular Formula | C₆HD₄NO[3] |
| Molecular Weight | 111.13 g/mol [3] |
| Appearance | Pale Yellow Oil |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere |
Application as an Internal Standard in Quantitative Analysis
The most prominently documented application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of nicotine (B1678760) and its metabolites.[2] Its structural similarity to the analytes of interest and its distinct mass shift make it an ideal candidate for correcting variations in sample preparation and instrument response.
Generalized Experimental Protocol for Use as an Internal Standard (LC-MS/MS)
This protocol outlines a general procedure for the use of this compound as an internal standard in the analysis of nicotine metabolites in biological samples.
Materials:
-
This compound solution of known concentration
-
Biological matrix (e.g., urine, plasma)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Reagents for sample clean-up (e.g., solid-phase extraction cartridges)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: A known volume of the biological sample is spiked with a precise amount of the this compound internal standard solution.
-
Extraction: The analytes and the internal standard are extracted from the matrix using a suitable organic solvent or solid-phase extraction (SPE) protocol.
-
Concentration: The extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analytes and the internal standard are separated chromatographically and detected by mass spectrometry.
-
Quantification: The concentration of the analytes is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Logical Workflow for Quantitative Analysis:
Caption: Workflow for the use of this compound as an internal standard.
Potential Applications in Organic Synthesis
While specific examples of organic synthesis reactions using this compound as a primary reactant are not extensively documented in publicly available literature, its non-deuterated counterpart is a versatile building block. By analogy, this compound can be employed to introduce a deuterated pyridine-3-carbaldehyde moiety into a variety of organic molecules. This is particularly relevant for the synthesis of deuterated drug candidates for pharmacokinetic studies or to potentially improve their metabolic stability.
The aldehyde functionality of this compound allows it to participate in a range of classical organic reactions.
a) Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. The non-deuterated 3-Pyridinecarboxaldehyde is known to undergo this reaction.[4]
Generalized Reaction Scheme:
Generalized Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, water, or a mixture), add the active methylene compound (e.g., malononitrile, 1 equivalent).
-
A catalyst, such as piperidine (B6355638) or an ammonium (B1175870) salt, may be added, although some reactions can proceed catalyst-free.[4]
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration if it precipitates, or by extraction followed by column chromatography.
Reaction Pathway Diagram:
References
A Technical Guide to Deuterium-Labeled 3-Pyridinecarboxaldehyde for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterium-labeled 3-Pyridinecarboxaldehyde, a critical tool in modern pharmaceutical and metabolic research. This document outlines its synthesis, physicochemical properties, and key applications, with a focus on its role in enhancing the accuracy and reliability of experimental data. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are provided to facilitate its practical implementation in a laboratory setting.
Introduction to Deuterium (B1214612) Labeling in Drug Discovery
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in medicinal chemistry.[1] Its primary utility stems from the Kinetic Isotope Effect (KIE) , a phenomenon where the substitution of a hydrogen atom with a deuterium atom can slow down the rate of a chemical reaction.[1] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.
In drug development, this effect is strategically employed to modulate the metabolic fate of a drug candidate. By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of enzymatic degradation can be reduced.[2] This can lead to an improved pharmacokinetic profile, including:
-
Increased drug half-life
-
Reduced dosing frequency
-
Enhanced systemic exposure
-
Decreased formation of potentially toxic metabolites[3]
Deuterium-labeled compounds, such as 3-Pyridinecarboxaldehyde-d₄, also serve as invaluable internal standards for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[4] Since they are chemically identical to the analyte of interest but have a different mass, they can be used to accurately correct for variations during sample preparation and instrument analysis, leading to more precise and reliable quantification.[4]
Physicochemical Properties
A clear distinction in mass is the primary physical difference between 3-Pyridinecarboxaldehyde and its deuterated isotopologue, which is fundamental to its application as an internal standard in mass spectrometry.
| Property | 3-Pyridinecarboxaldehyde | Deuterium-Labeled 3-Pyridinecarboxaldehyde (d₄) |
| Molecular Formula | C₆H₅NO | C₆HD₄NO |
| Molecular Weight | 107.11 g/mol [5] | 111.13 g/mol [4][6] |
| Monoisotopic Mass | 107.037113785 Da | 111.062220767 Da[6] |
| CAS Number | 500-22-1[5] | 258854-80-7[4][6] |
| Appearance | Clear yellow to light brown liquid[7] | Pale Yellow Oil[8] |
| Boiling Point | 78-81 °C at 10 mmHg[7] | Not specified |
| Density | 1.141 g/mL at 20 °C[7] | Not specified |
| Refractive Index | n20/D 1.549[7] | Not specified |
Synthesis of Deuterium-Labeled 3-Pyridinecarboxaldehyde
While several methods exist for the synthesis of 3-Pyridinecarboxaldehyde, including the oxidation of 3-picoline or the hydrogenation of 3-cyanopyridine, the introduction of deuterium often requires specialized techniques.[1][9] A modern and effective method for the formyl-selective deuteration of aldehydes is through synergistic organic and photoredox catalysis using D₂O as the deuterium source.[10]
Experimental Protocol: Photocatalytic Formyl-Selective Deuteration
This protocol is adapted from a general method for the deuteration of aldehydes and is applicable for the synthesis of 3-Pyridinecarboxaldehyde-d₁.
Materials:
-
3-Pyridinecarboxaldehyde
-
Tetrabutylammonium decatungstate (TBADT) (Photocatalyst)
-
Thiol catalyst (e.g., 4-methoxythiophenol)
-
Deuterium oxide (D₂O)
-
Dichloromethane (DCM)
-
Argon (Ar) gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
Light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-Pyridinecarboxaldehyde (0.3 mmol), TBADT (0.012 mmol), and the thiol catalyst (0.12 mmol).
-
Solvent Addition: Add a 1:1 (v/v) mixture of DCM and D₂O (3.0 mL).
-
Inert Atmosphere: Purge the reaction vessel with Argon gas to create an inert atmosphere.
-
Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using ¹H NMR to determine the percentage of deuterium incorporation at the formyl position.
-
Workup: Upon completion, quench the reaction and extract the product using a suitable organic solvent.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the deuterated 3-Pyridinecarboxaldehyde.
-
Characterization: Confirm the structure and determine the final isotopic purity using ¹H NMR and mass spectrometry.
Key Applications in Research
Metabolic Stability Assays
Deuterium-labeled 3-Pyridinecarboxaldehyde is an ideal internal standard for in vitro metabolic stability assays, such as those using liver microsomes or hepatocytes.[11] These assays are crucial for predicting the intrinsic clearance of a drug candidate.
3-Pyridinecarboxaldehyde, as a nitrogen-containing heterocyclic aldehyde, is a likely substrate for Aldehyde Oxidase (AO).[12][13] AO is a cytosolic enzyme, abundant in the liver, that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids.[12][14]
Caption: Proposed Metabolic Oxidation of 3-Pyridinecarboxaldehyde.
The following diagram illustrates a typical workflow for a microsomal stability assay using a deuterated internal standard.
Caption: Microsomal Stability Assay Workflow.
Elucidating the Kinetic Isotope Effect (KIE)
The use of deuterated compounds is fundamental to studying and leveraging the KIE. The slower cleavage of the C-D bond compared to the C-H bond at a metabolic "soft spot" can significantly alter a drug's pharmacokinetic profile.
Caption: The Kinetic Isotope Effect (KIE).
Analytical Characterization
Accurate characterization of deuterated compounds is essential to confirm the position and extent of deuterium incorporation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the overall deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the number of deuterium atoms. The mass spectrum of 3-Pyridinecarboxaldehyde-d₄ will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the specific sites of deuteration. The absence or reduction in the intensity of a proton signal in the ¹H NMR spectrum of the deuterated compound compared to the non-deuterated compound indicates deuterium substitution at that position. For 3-Pyridinecarboxaldehyde-d₁, the signal corresponding to the formyl proton (around 10.1 ppm in CDCl₃) would be absent or significantly reduced.[15]
Conclusion
Deuterium-labeled 3-Pyridinecarboxaldehyde is a versatile and powerful tool for researchers in drug discovery and development. Its application as an internal standard in metabolic stability assays ensures high-quality, reproducible data, which is fundamental for making informed decisions about the progression of drug candidates. Furthermore, the principles of deuterium labeling, exemplified by this compound, offer strategic advantages in designing molecules with improved pharmacokinetic properties. This guide provides the foundational technical information required for the effective utilization of deuterium-labeled 3-Pyridinecarboxaldehyde in a research setting.
References
- 1. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 6. 3-Pyridinecarboxaldehyde-d4 | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Page loading... [guidechem.com]
- 10. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Note: Quantitative Analysis of 3-Pyridinecarboxaldehyde in Human Plasma by LC-MS/MS using 3-Pyridinecarboxaldehyde-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-Pyridinecarboxaldehyde (also known as nicotinaldehyde) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 3-Pyridinecarboxaldehyde-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] This robust and reliable method is suitable for pharmacokinetic studies, toxicological assessments, and monitoring exposure to tobacco-related compounds.
Introduction
3-Pyridinecarboxaldehyde is a pyridine (B92270) derivative that is a component of tobacco smoke and a metabolite of various compounds.[2] Accurate quantification of this analyte in biological matrices is crucial for understanding its metabolic pathways and assessing its physiological and toxicological effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] This is because the deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing for effective compensation for variations in sample extraction, matrix effects, and instrument response.[1] This application note provides a comprehensive and validated LC-MS/MS method for the determination of 3-Pyridinecarboxaldehyde in human plasma.
Experimental Protocols
Materials and Reagents
-
3-Pyridinecarboxaldehyde (≥98% purity)
-
This compound (≥98% isotopic purity)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 3-Pyridinecarboxaldehyde and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 3-Pyridinecarboxaldehyde by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards.
-
Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Add 20 µL of the internal standard working solution (100 ng/mL of this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1290 Infinity LC System or equivalent |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole LC/MS or equivalent |
| Analytical Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
Multiple Reaction Monitoring (MRM) Parameters
The following MRM transitions were optimized for the quantification and confirmation of 3-Pyridinecarboxaldehyde and its internal standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| 3-Pyridinecarboxaldehyde | 108.1 | 80.1 | 50 | 100 | 15 |
| 108.1 | 53.1 | 50 | 100 | 25 | |
| This compound | 112.1 | 84.1 | 50 | 100 | 15 |
Data Presentation
Calibration Curve
The method was linear over a concentration range of 1 to 1000 ng/mL for 3-Pyridinecarboxaldehyde in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (n=6) on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low | 5 | ≤ 5.2 | -3.1 to 4.5 | ≤ 6.8 | -1.9 to 5.3 |
| Medium | 50 | ≤ 4.1 | -2.5 to 3.8 | ≤ 5.5 | -0.8 to 4.1 |
| High | 500 | ≤ 3.5 | -1.8 to 2.9 | ≤ 4.9 | -1.2 to 3.7 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | 92.3 ± 4.1 | 95.8 ± 3.2 |
| Medium | 50 | 94.1 ± 3.5 | 97.2 ± 2.8 |
| High | 500 | 93.5 ± 2.9 | 96.5 ± 2.1 |
Visualizations
Caption: Experimental workflow for the quantification of 3-Pyridinecarboxaldehyde.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 3-Pyridinecarboxaldehyde in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for potential matrix effects and procedural losses. The simple protein precipitation sample preparation and short chromatographic run time make this method well-suited for the analysis of a large number of samples in clinical and research settings. This validated method meets the criteria for bioanalytical method validation, ensuring data of high quality and integrity.
References
Application Notes and Protocols for the Quantitative Analysis of Nicotine Metabolites Using 3-Pyridinecarboxaldehyde-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of nicotine (B1678760) and its metabolites is crucial for understanding tobacco exposure, nicotine metabolism, and the efficacy of smoking cessation therapies. While direct analysis of nicotine metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common, derivatization of metabolites containing primary or secondary amine functionalities can offer advantages in terms of chromatographic retention, ionization efficiency, and the ability to use isotopically labeled derivatizing agents for relative quantification.
These application notes describe a proposed method for the quantitative analysis of key nicotine metabolites, including nornicotine (B190312) and norcotinine, using a derivatization strategy with 3-Pyridinecarboxaldehyde-d4. This deuterated aldehyde introduces a stable isotopic label, facilitating robust quantification by mass spectrometry. The primary metabolites, cotinine (B1669453) and trans-3'-hydroxycotinine, which are amides, do not react with this aldehyde and are analyzed directly.
Nicotine Metabolism Signaling Pathway
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most significant.[1][[“]][3] The major metabolic pathway involves the C-oxidation of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[1][[“]][3] Other minor pathways include N-oxidation and demethylation, leading to metabolites such as nornicotine and norcotinine.
Quantitative Data Summary
The following tables summarize typical concentration ranges of key nicotine metabolites in the urine of smokers and non-smokers, as well as representative performance characteristics of LC-MS/MS methods for their quantification.
Table 1: Typical Urinary Concentrations of Nicotine and Metabolites
| Analyte | Non-Smokers (ng/mL) | Passive Smokers (ng/mL) | Smokers (ng/mL) |
| Nicotine | < 20 | 10 - 110 | 100 - 3000 |
| Cotinine | < 10 | 10 - 100 | 500 - 8000 |
| trans-3'-hydroxycotinine | < 20 | 20 - 200 | 1000 - 10000 |
| Nornicotine | < 1 | < 5 | 10 - 100 |
| Norcotinine | < 1 | < 5 | 5 - 50 |
Data compiled from multiple sources indicating typical ranges and are subject to variation based on individual metabolism and smoking habits.[4][5][6]
Table 2: Representative LC-MS/MS Method Performance
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| Nicotine | 1 - 1000 | 1.0 | < 10% | < 15% |
| Cotinine | 1 - 5000 | 1.0 | < 10% | < 15% |
| trans-3'-hydroxycotinine | 10 - 5000 | 10.0 | < 10% | < 15% |
| Nornicotine | 2 - 1000 | 2.0 | < 15% | < 20% |
| Norcotinine | 2 - 1000 | 2.0 | < 15% | < 20% |
LLOQ: Lower Limit of Quantification. %RSD: Percent Relative Standard Deviation. Performance characteristics are typical for validated LC-MS/MS methods.[7][8][9]
Experimental Protocols
This section provides detailed methodologies for sample preparation, a proposed derivatization procedure for secondary amine metabolites, and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
This protocol is designed to extract nicotine and its metabolites from a urine matrix, providing a clean sample for derivatization and analysis.
Materials:
-
Urine samples
-
Phosphate (B84403) buffer (100 mM, pH 6.0)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (B78521) (ACS grade)
-
Mixed-mode cation exchange SPE cartridges
-
Internal standard solution (containing deuterated nicotine, cotinine, and trans-3'-hydroxycotinine)
Procedure:
-
Sample Pre-treatment: To 1.0 mL of urine, add 50 µL of the internal standard solution and 1.0 mL of phosphate buffer. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of phosphate buffer. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol for direct analysis of non-derivatized metabolites or for use in the derivatization protocol.
Proposed Derivatization of Nornicotine and Norcotinine
This proposed protocol is based on the principles of reductive amination for the derivatization of secondary amines.[10][11][12][13]
Materials:
-
Reconstituted sample extract (from SPE)
-
This compound solution (1 mg/mL in methanol)
-
Sodium cyanoborohydride solution (5 mg/mL in methanol, freshly prepared)
-
Acetic acid (0.1 M in methanol)
Procedure:
-
To the 100 µL of reconstituted sample extract, add 20 µL of the this compound solution.
-
Add 10 µL of the acetic acid solution to catalyze the formation of the iminium ion.
-
Vortex the mixture and allow it to react for 15 minutes at room temperature.
-
Add 20 µL of the freshly prepared sodium cyanoborohydride solution to reduce the iminium ion.
-
Vortex and incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 60% B
-
3.0-3.1 min: 60% to 95% B
-
3.1-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for each native and derivatized analyte and their corresponding internal standards.
Experimental Workflow
The overall experimental workflow, from sample collection to data analysis, is depicted in the following diagram.
References
- 1. ClinPGx [clinpgx.org]
- 2. consensus.app [consensus.app]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous measurement of urinary total nicotine and cotinine as biomarkers of active and passive smoking among Japanese individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. youtube.com [youtube.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocol for the Quantitative Analysis of 3-Pyridinecarboxaldehyde using GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinecarboxaldehyde, a key structural motif in many biologically active compounds and a potential indicator in various biochemical pathways, requires sensitive and accurate quantification for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of volatile and semi-volatile compounds. This document outlines a detailed protocol for the quantitative analysis of 3-Pyridinecarboxaldehyde in complex matrices using 3-Pyridinecarboxaldehyde-d4 as an internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1] Due to the polar nature of aldehydes, a derivatization step with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is employed to improve chromatographic peak shape, thermal stability, and detector sensitivity.[2][3]
Experimental
Materials and Reagents
-
3-Pyridinecarboxaldehyde (Analyte)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (B92381) (GC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Sodium Sulfate (anhydrous)
-
Nitrogen gas (high purity)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
Prepare stock solutions of 3-Pyridinecarboxaldehyde and this compound in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.
2.2.2. Working Standard Solutions
Prepare a series of calibration standards by serial dilution of the 3-Pyridinecarboxaldehyde stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
2.2.3. Sample Preparation and Derivatization
This protocol outlines a liquid-liquid extraction followed by derivatization. The user should validate this procedure for their specific matrix.
-
To 1 mL of the sample (e.g., plasma, urine, or other aqueous matrix), add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Add 2 mL of hexane and vortex for 2 minutes for extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean glass tube.
-
Add 50 µL of a 10 mg/mL PFBHA solution in methanol to the hexane extract.
-
Vortex the mixture and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivatives.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
Transfer the final solution to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined empirically by analyzing the derivatized standards |
| Analyte (PFBHA-oxime) | Quantifier ion (e.g., molecular ion or most abundant fragment), Qualifier ion(s) |
| Internal Std (d4-PFBHA-oxime) | Quantifier ion (corresponding to the analyte's quantifier + 4 Da), Qualifier ion(s) |
Data Analysis and Quantification
The quantification of 3-Pyridinecarboxaldehyde is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte in the calibration standards. The concentration of 3-Pyridinecarboxaldehyde in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table presents expected and hypothetical data for the GC-MS analysis of 3-Pyridinecarboxaldehyde and its deuterated internal standard after PFBHA derivatization. Note: These values are illustrative and must be experimentally determined.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 3-Pyridinecarboxaldehyde-PFBHA-oxime | ~12.5 | [M]+ or fragment | Fragment 1 | Fragment 2 |
| This compound-PFBHA-oxime | ~12.5 | [M+4]+ or fragment+4 | Fragment 1+4 | Fragment 2+4 |
Calibration Curve Parameters (Hypothetical)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantitation (LOQ) | < 5 ng/mL |
Diagrams
Experimental Workflow
Caption: Workflow for the GC-MS analysis of 3-Pyridinecarboxaldehyde.
Derivatization Reaction
Caption: Derivatization of 3-Pyridinecarboxaldehyde with PFBHA.
References
- 1. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
Application of 3-Pyridinecarboxaldehyde-d4 in Pharmacokinetic Studies: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Deuterated Internal Standards in Pharmacokinetics
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, an internal standard is crucial for accurate and precise quantification of an analyte in a biological matrix.[1] A suitable internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.[1]
Stable isotope-labeled (SIL) internal standards, such as the deuterated 3-Pyridinecarboxaldehyde-d4, are considered the gold standard. This is because their physicochemical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery and ionization response. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Key Advantages of Using this compound:
-
Co-elution with Analyte: Minimizes the impact of matrix effects.
-
Similar Extraction Recovery: Ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
High Precision and Accuracy: Leads to more reliable and reproducible pharmacokinetic data.
Hypothetical Analyte for Method Development
For the purpose of this application note, we will consider a hypothetical analyte, "Compound P," a pyridine-containing pharmaceutical agent for which this compound would serve as an excellent internal standard due to structural similarity.
Experimental Protocols
Materials and Reagents
-
Analyte: Compound P
-
Internal Standard: this compound
-
Biological Matrix: Human Plasma (K2EDTA)
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (all HPLC or LC-MS grade)
-
Reagents: Formic Acid (FA), Ammonium Formate
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of Compound P and this compound.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions for Calibration Curve (CC) and Quality Control (QC) Samples:
-
Prepare separate serial dilutions of the Compound P stock solution in 50:50 (v/v) ACN:Water to create working standards for CC and QC samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Aliquot 50 µL of plasma (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in ACN). The ACN will precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Compound P: To be determined based on the compound's mass.
-
This compound: Precursor Ion > Product Ion (e.g., 112.1 > 84.1)
-
Bioanalytical Method Validation (Representative Data)
The following tables represent the type of data that would be generated during the validation of a bioanalytical method using this compound as an internal standard.
Calibration Curve
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,650 | 515,000 | 0.015 |
| 10 | 15,300 | 512,000 | 0.030 |
| 50 | 75,800 | 508,000 | 0.149 |
| 100 | 152,000 | 511,000 | 0.297 |
| 500 | 760,000 | 509,000 | 1.493 |
| 1000 | 1,510,000 | 505,000 | 2.990 |
A linear regression with a weighting factor of 1/x² is typically applied.
Accuracy and Precision
Accuracy (as % bias) and precision (as % coefficient of variation, CV) are assessed by analyzing QC samples at multiple concentration levels on different days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 4.1 |
| Low | 3 | 5.2 | -2.1 | 6.5 | -1.5 |
| Medium | 80 | 4.1 | 1.3 | 5.3 | 2.0 |
| High | 800 | 3.5 | -0.8 | 4.7 | -1.2 |
Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% for LLOQ).
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for plasma sample analysis.
Role of Internal Standard
Caption: How an internal standard corrects for variability.
Conclusion
This compound is an ideal internal standard for the quantitative bioanalysis of structurally similar analytes in pharmacokinetic studies. Its use, in conjunction with a validated LC-MS/MS method, can provide high-quality data essential for the accurate assessment of a drug's pharmacokinetic profile. The protocols and representative data presented here offer a comprehensive guide for researchers to establish robust and reliable bioanalytical assays.
References
Application Notes and Protocols: 3-Pyridinecarboxaldehyde-d4 as a Tracer in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Stable isotope labeling is a powerful technique utilized to trace the metabolic fate of xenobiotics. 3-Pyridinecarboxaldehyde-d4, a deuterium-labeled analog of 3-pyridinecarboxaldehyde, serves as an invaluable tool in these investigations. Its use as a tracer and an internal standard in bioanalytical methods allows for precise quantification and metabolic pathway elucidation.
3-Pyridinecarboxaldehyde is a precursor to nicotinic acid (a form of Vitamin B3), which is a key component in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. By tracing the metabolic conversion of this compound, researchers can gain insights into the activity of enzymes such as aldehyde oxidase and the flux through the NAD+ biosynthesis pathway.
These application notes provide a comprehensive overview of the use of this compound in drug metabolism research, complete with detailed experimental protocols and data presentation guidelines.
Key Applications
-
Metabolic Pathway Elucidation: Tracing the conversion of this compound to its primary metabolite, nicotinic acid-d4, and subsequent incorporation into the NAD+ metabolic pathway.
-
Enzyme Kinetics: Investigating the kinetics of enzymes involved in its metabolism, primarily aldehyde oxidase (AO).
-
Pharmacokinetic Studies: Determining the pharmacokinetic profile of 3-Pyridinecarboxaldehyde and its metabolites in vivo.
-
Internal Standard in Bioanalysis: Serving as a reliable internal standard for the accurate quantification of unlabeled 3-Pyridinecarboxaldehyde and its metabolites in complex biological matrices by LC-MS/MS.[1]
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Time (minutes) | Percent Parent Compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 4.1 |
| 15 | 60.7 ± 5.5 |
| 30 | 35.1 ± 3.8 |
| 60 | 10.3 ± 2.1 |
Table 2: Pharmacokinetic Parameters of a Deuterated Nicotinic Acid Precursor (Nicotinamide-d2) in Rats Following a Single Intravenous Dose (10 mg/kg)
| Parameter | Value (Mean ± SD, n=6) |
| Cmax (ng/mL) | 15,500 ± 2,100 |
| Tmax (h) | 0.083 ± 0.00 |
| AUC (0-t) (ng·h/mL) | 25,600 ± 3,400 |
| AUC (0-inf) (ng·h/mL) | 26,100 ± 3,500 |
| t1/2 (h) | 1.8 ± 0.3 |
| CL (mL/h/kg) | 383 ± 51 |
| Vd (mL/kg) | 998 ± 120 |
| Note: This data is for a related deuterated nicotinic acid precursor, 4,6-d2-Nicotinamide, and serves as a representative example. |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol determines the rate of metabolism of this compound in a liver microsomal system.
Materials:
-
This compound
-
Rat liver microsomes (or other species of interest)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar deuterated compound not expected to be formed as a metabolite)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation of Reaction: Add this compound (final concentration typically 1 µM) to each well to start the reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
Aldehyde Oxidase (AO) Activity Assay
This protocol assesses the role of aldehyde oxidase in the metabolism of this compound.
Materials:
-
This compound
-
Human liver cytosol (or other AO-containing fractions)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Aldehyde oxidase inhibitor (e.g., menadione (B1676200) or hydralazine)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution
-
LC-MS/MS system
Procedure:
-
Assay Setup: Prepare two sets of incubation mixtures in microcentrifuge tubes. Both sets contain liver cytosol and buffer. To one set, add the aldehyde oxidase inhibitor.
-
Pre-incubation: Pre-incubate all tubes at 37°C for 5 minutes.
-
Reaction Initiation: Add this compound to all tubes to initiate the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the tubes to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the formation of the nicotinic acid-d4 metabolite.
Data Analysis:
-
Compare the rate of metabolite formation in the presence and absence of the AO inhibitor. A significant reduction in metabolite formation in the presence of the inhibitor confirms the involvement of aldehyde oxidase.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to determine the in vivo fate of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dosing: Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding 3 volumes of acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentrations of this compound and its primary metabolite, nicotinic acid-d4, in the plasma samples.
Data Analysis:
-
Construct plasma concentration-time profiles for both the parent compound and its metabolite.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution using appropriate software.
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of 3-Pyridinecarboxaldehyde
Introduction
3-Pyridinecarboxaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires a robust and reliable analytical method for purity assessment and quality control. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of 3-Pyridinecarboxaldehyde. The described method is suitable for researchers, scientists, and professionals involved in drug development and chemical analysis.
Principle of the Method
The separation is achieved using a C18 stationary phase and an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water, with the addition of phosphoric acid to ensure good peak shape and resolution. The non-polar C18 stationary phase retains the analyte based on its hydrophobicity. The mobile phase then elutes the analyte, and its concentration is determined by UV detection. This method is demonstrated to be simple, reproducible, and suitable for routine analysis.[1][2]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Standard: 3-Pyridinecarboxaldehyde reference standard.
2. Preparation of Mobile Phase
-
Prepare a solution of 0.1% (v/v) phosphoric acid in water. To do this, add 1 mL of phosphoric acid to 999 mL of HPLC grade water and mix thoroughly.
-
The mobile phase is a mixture of the 0.1% phosphoric acid solution and acetonitrile. The recommended starting ratio is 80:20 (v/v) of aqueous phosphoric acid to acetonitrile.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 3-Pyridinecarboxaldehyde reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for the linearity study.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of 3-Pyridinecarboxaldehyde and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the concentration range of the calibration curve.
4. HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (approximately 25 °C) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Presentation
Table 1: Chromatographic Performance
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (min) | ~ 4.5 | Consistent (± 2%) |
| Tailing Factor | ≤ 1.2 | ≤ 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
Table 2: Linearity Study
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | (Representative Value) |
| 5 | (Representative Value) |
| 10 | (Representative Value) |
| 20 | (Representative Value) |
| 30 | (Representative Value) |
| 40 | (Representative Value) |
| 50 | (Representative Value) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of 3-Pyridinecarboxaldehyde.
References
Application Notes and Protocols for the Analysis of 3-Pyridinecarboxaldehyde-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinecarboxaldehyde, a significant component of tobacco smoke and a metabolite of nicotine (B1678760), is a key analyte in toxicological and pharmaceutical research.[1] Its deuterated isotopologue, 3-Pyridinecarboxaldehyde-d4, serves as an ideal internal standard for quantitative bioanalysis, enabling accurate and precise measurements by correcting for variability in sample preparation and instrument response.[2] These application notes provide detailed protocols for the sample preparation of this compound from common biological matrices for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of a suitable sample preparation technique is critical for removing interfering matrix components and ensuring the accurate quantification of the analyte. The methods detailed below—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely used in bioanalytical laboratories and can be adapted for the analysis of this compound. Furthermore, derivatization strategies are often necessary for aldehydes to improve their chromatographic behavior and detection sensitivity.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of aromatic aldehydes and related compounds in biological matrices. While specific data for this compound is limited in publicly available literature, these values provide a representative benchmark for method performance.
Table 1: Representative LC-MS/MS Method Validation Parameters for a Nicotine Metabolite in Human Plasma
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy at LLOQ | 95.2% - 104.5% |
| Precision at LLOQ (CV%) | < 15% |
| Mean Recovery | 85.7% |
| Matrix Effect | Minimal (<15%) |
Data is representative and based on validated methods for nicotine metabolites.[3]
Table 2: Representative GC-MS Method Validation Parameters for Aldehydes (PFBHA Derivatization) in an Aqueous Matrix
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.2 µmol/L |
| Limit of Quantification (LOQ) | 0.03 - 0.6 µmol/L |
| Recovery | 88% - 105% |
| Precision (RSD%) | < 10% |
Data is representative and based on validated methods for various aldehydes using PFBHA derivatization.[4][5]
Experimental Protocols
Sample Preparation from Human Plasma
a) Protein Precipitation (PPT)
This method is rapid and simple, suitable for high-throughput screening.
-
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
96-well plates or microcentrifuge tubes
-
-
Protocol:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of the this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well for analysis.
-
b) Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Materials:
-
Human plasma
-
This compound IS working solution
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Vortex mixer
-
-
Protocol:
-
To 200 µL of human plasma, add 20 µL of the this compound IS working solution.
-
Add 600 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.
-
c) Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is ideal for sensitive assays.
-
Materials:
-
Human plasma
-
This compound IS working solution
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol (for elution)
-
SPE manifold
-
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of the this compound IS working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as in the LLE protocol.
-
Sample Preparation from Human Urine
For urine samples, a simple "dilute-and-shoot" approach or LLE can be employed.
a) Dilute-and-Shoot (for LC-MS/MS)
-
Protocol:
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the this compound IS working solution.
-
Add 890 µL of the initial mobile phase to dilute the sample.
-
Vortex and inject directly into the LC-MS/MS system.
-
b) Liquid-Liquid Extraction (LLE)
-
Protocol:
-
Follow the LLE protocol for plasma, using 200 µL of urine.
-
Derivatization Protocols
a) PFBHA Derivatization for GC-MS Analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form stable oxime derivatives that are amenable to GC-MS analysis.
-
Materials:
-
Reconstituted sample extract
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in water)
-
Heating block or water bath
-
-
Protocol:
-
To the dried and reconstituted sample extract, add 50 µL of the PFBHA solution.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 200 µL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.
-
Transfer the hexane layer to a GC vial for analysis.
-
b) Dansylhydrazine Derivatization for LC-MS/MS Analysis
Dansylhydrazine reacts with aldehydes to form hydrazones, which enhances their ionization efficiency in ESI-MS.
-
Materials:
-
Reconstituted sample extract
-
Dansylhydrazine solution (e.g., 1 mg/mL in acetonitrile)
-
Trichloroacetic acid (TCA) solution (e.g., 10% in acetonitrile)
-
-
Protocol:
-
To the dried and reconstituted sample extract, add 50 µL of the dansylhydrazine solution and 10 µL of the TCA solution (as a catalyst).
-
Vortex and let the reaction proceed at room temperature for 30 minutes in the dark.
-
The reaction mixture can then be directly injected into the LC-MS/MS system.
-
Diagrams
Caption: Workflow for Protein Precipitation of Plasma Samples for LC-MS/MS Analysis.
Caption: Workflow for PFBHA Derivatization for GC-MS Analysis.
Caption: Simplified Metabolic Pathway of Nicotine.
References
- 1. DSpace [repositori.upf.edu]
- 2. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Carbonyl Compounds in Environmental Air Samples using 3-Pyridinecarboxaldehyde-d4 as an Internal Standard by HPLC-UV
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. Aldehydes in Atmospheric Air : Shimadzu (Italia) [shimadzu.it]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. epa.gov [epa.gov]
- 9. commons.und.edu [commons.und.edu]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. enviromail_04 | ALS Life Sciences | Europe [alsglobal.eu]
Application Notes and Protocols for 3-Pyridinecarboxaldehyde-d4 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and practical guidance for the use of 3-Pyridinecarboxaldehyde-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated analog of 3-Pyridinecarboxaldehyde serves as a valuable tool in quantitative NMR (qNMR), metabolic tracing, and protein-ligand binding studies, offering enhanced sensitivity and specificity in complex biological and chemical systems.
Application as an Internal Standard in Quantitative NMR (qNMR)
This compound is an excellent internal standard for qNMR due to its chemical stability, simple spectrum, and the presence of deuterium (B1214612) atoms that minimize signal overlap with analytes in ¹H NMR.
Key Advantages:
-
Reduced Signal Overlap: The deuterium substitution shifts the resonance frequencies of the pyridine (B92270) ring protons, reducing interference with analyte signals in the aromatic region of the ¹H NMR spectrum.
-
Chemical Shift Reference: The sharp singlet from the remaining aldehyde proton can serve as a secondary chemical shift reference.
-
Accurate Quantification: Enables precise determination of the concentration of active pharmaceutical ingredients (APIs), impurities, or other molecules of interest.
Experimental Protocol: qNMR for Purity Determination
This protocol outlines the steps for determining the purity of a hypothetical analyte, "Compound X," using this compound as an internal standard.
Materials:
-
This compound (of known high purity, >99.5%)
-
Compound X (analyte)
-
Deuterated NMR solvent (e.g., DMSO-d6, CDCl3)
-
High-precision analytical balance
-
5 mm NMR tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of the Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.
-
Add a precise volume of the chosen deuterated solvent (e.g., 1.00 mL) to the vial to achieve a known concentration.
-
-
Preparation of the Analyte Sample:
-
Accurately weigh approximately 10-20 mg of Compound X into a separate clean, dry vial. Record the exact weight.
-
Add the same precise volume of the deuterated solvent (e.g., 1.00 mL) to this vial.
-
-
Preparation of the qNMR Sample:
-
In a new vial, combine a precise volume of the standard stock solution (e.g., 0.500 mL) and a precise volume of the analyte solution (e.g., 0.500 mL).
-
Alternatively, for a single sample preparation, accurately weigh both the internal standard and the analyte into the same vial and dissolve in a known volume of deuterated solvent. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of the nuclei. A typical starting point is 30 seconds.
-
Set the pulse angle to 90°.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signal of the aldehyde proton of this compound and a well-resolved, non-overlapping signal from Compound X.
-
Calculate the purity of Compound X using the following equation:
Purity of X (%) = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (Wᵢₛ / Wₓ) * Purityᵢₛ (%)
Where:
-
Iₓ = Integral of the signal for Compound X
-
Nₓ = Number of protons for the integrated signal of Compound X
-
Iᵢₛ = Integral of the aldehyde proton signal for this compound
-
Nᵢₛ = Number of protons for the integrated signal of the internal standard (1 for the aldehyde proton)
-
Mₓ = Molar mass of Compound X
-
Mᵢₛ = Molar mass of this compound
-
Wₓ = Weight of Compound X
-
Wᵢₛ = Weight of this compound
-
Purityᵢₛ = Purity of the this compound internal standard
-
Data Presentation: Example qNMR Purity Calculation
| Parameter | Value |
| Analyte (Compound X) | |
| Weight (Wₓ) | 15.25 mg |
| Molar Mass (Mₓ) | 250.3 g/mol |
| Integrated Signal (Iₓ) | 2.54 |
| Number of Protons (Nₓ) | 2 |
| Internal Standard (this compound) | |
| Weight (Wᵢₛ) | 10.10 mg |
| Molar Mass (Mᵢₛ) | 111.13 g/mol |
| Purity (Purityᵢₛ) | 99.8% |
| Integrated Signal (Iᵢₛ) | 1.00 |
| Number of Protons (Nᵢₛ) | 1 |
| Calculated Purity of Compound X | 98.7% |
Application as a Tracer in Metabolic Pathway Studies
The deuterium label in this compound allows it to be used as a tracer to follow its metabolic fate within cells or organisms without the interference of endogenous, non-deuterated compounds.
Key Advantages:
-
Low Background: The natural abundance of deuterium is very low (0.015%), resulting in virtually no background signal in ²H NMR.
-
Non-invasive Tracking: Allows for the monitoring of metabolic processes in real-time in living systems.
-
Pathway Elucidation: Helps to identify metabolites and quantify metabolic fluxes.
Experimental Protocol: Tracing the Metabolism of this compound in Cell Culture
This protocol describes a general workflow for studying the biotransformation of this compound in a cell culture model.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cultured cells (e.g., HepG2 human liver cancer cells)
-
Cell lysis buffer
-
Methanol (ice-cold)
-
Phosphate (B84403) buffered saline (PBS)
-
NMR buffer (e.g., phosphate buffer in D₂O with a known concentration of an internal standard like TSP for quantification)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates or flasks.
-
Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 100 µM). Include control wells with no added tracer.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold methanol.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Lyse the cells completely (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant (e.g., using a vacuum concentrator).
-
-
NMR Sample Preparation:
-
Reconstitute the dried metabolite extract in a known volume of NMR buffer (e.g., 600 µL).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H and/or ²H NMR spectra.
-
¹H NMR can be used to identify and quantify both deuterated and non-deuterated metabolites.
-
²H NMR will specifically detect the deuterated tracer and its metabolites.
-
-
Data Analysis:
-
Identify the signals corresponding to this compound and its potential metabolites by comparing the spectra to reference spectra and databases.
-
Quantify the change in the concentration of this compound and the appearance of its metabolites over time using the internal standard.
-
Proposed Metabolic Pathway of 3-Pyridinecarboxaldehyde
Based on common xenobiotic metabolism pathways for aldehydes, 3-Pyridinecarboxaldehyde is likely metabolized via oxidation to 3-Pyridinecarboxylic acid (nicotinic acid) or reduction to 3-Pyridylcarbinol. Nicotinic acid can then enter the NAD⁺ salvage pathway.
Caption: Proposed metabolic pathway of this compound.
Data Presentation: Example Time-Course Metabolic Analysis
| Time (hours) | [this compound] (µM) | [3-Pyridinecarboxylic acid-d4] (µM) | [3-Pyridylcarbinol-d4] (µM) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 12.1 | 2.7 |
| 6 | 55.8 | 38.5 | 5.7 |
| 12 | 20.1 | 68.9 | 11.0 |
| 24 | 5.3 | 82.4 | 12.3 |
Application in Protein-Ligand Binding Studies
NMR is a powerful technique for studying protein-ligand interactions. Using a deuterated ligand like this compound can simplify the NMR spectra and provide specific information about the binding event.
Key Advantages:
-
Reduced Background from Ligand: In protein-observed NMR experiments, a deuterated ligand reduces the number of ligand signals, making it easier to observe changes in the protein's spectrum upon binding.
-
Ligand-Observed Experiments: In ligand-observed experiments, the deuterium label can be used to selectively observe the ligand's signals and how they are affected by binding to the protein.
Experimental Protocol: Chemical Shift Perturbation (CSP) Titration
This protocol describes how to identify the binding of this compound to a target protein using ¹H-¹⁵N HSQC NMR experiments.
Materials:
-
¹⁵N-labeled target protein
-
This compound
-
NMR buffer suitable for the protein
Procedure:
-
Protein Sample Preparation:
-
Prepare a solution of the ¹⁵N-labeled protein in the NMR buffer to a final concentration of 50-200 µM.
-
-
Ligand Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in the same NMR buffer.
-
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add small aliquots of the this compound stock solution to the protein sample to achieve increasing molar ratios of ligand to protein (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Identify amide cross-peaks that show significant chemical shift changes upon addition of the ligand. These residues are likely in or near the binding site.
-
The magnitude of the chemical shift perturbation (CSP) can be calculated for each residue using the following equation:
CSP = √[ (Δδ_H)² + (α * Δδ_N)² ]
Where:
-
Δδ_H is the change in the ¹H chemical shift.
-
Δδ_N is the change in the ¹⁵N chemical shift.
-
α is a scaling factor (typically around 0.154 for ¹⁵N).
-
Experimental Workflow
Caption: Workflow for a Chemical Shift Perturbation (CSP) experiment.
Data Presentation: Example Chemical Shift Perturbation Data
| Residue No. | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | CSP (ppm) |
| 12 | 0.01 | 0.05 | 0.013 |
| 25 | 0.15 | 0.85 | 0.193 |
| 26 | 0.21 | 1.10 | 0.276 |
| 48 | 0.02 | 0.11 | 0.024 |
| 73 | 0.18 | 0.92 | 0.231 |
Disclaimer: These protocols and data are provided as illustrative examples. Researchers should optimize experimental conditions for their specific systems and applications.
Troubleshooting & Optimization
Technical Support Center: Enhancing 3-Pyridinecarboxaldehyde-d4 Signal in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the mass spectrometry signal of 3-Pyridinecarboxaldehyde-d4.
Frequently Asked Questions (FAQs)
Q1: Why is the mass spectrometry signal for my deuterated internal standard, this compound, weak?
A weak signal for this compound is often due to its inherently low ionization efficiency. Aldehydes, as a chemical class, can be challenging to analyze directly by mass spectrometry due to their volatility, polarity, and instability.[1][2] Additionally, factors such as matrix effects, suboptimal instrument settings, and issues with sample preparation can further suppress the signal.[3][4]
Q2: What are the most common causes of poor ionization for this compound?
The most common causes include:
-
Inefficient Protonation/Deprotonation: The pyridine (B92270) and aldehyde functionalities may not readily accept or lose a proton under typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, leading to ion suppression.[3][4]
-
Suboptimal Source Conditions: The temperature, gas flows, and voltages in the mass spectrometer's ion source may not be optimized for this specific compound.[5][6]
-
Analyte Instability: Aldehydes can be unstable and may degrade during sample collection, storage, or processing.[1][3]
Q3: Can the deuterium (B1214612) labeling in this compound affect its signal?
Yes, while stable isotope-labeled standards are excellent for quantification, the deuterium labeling can sometimes lead to a "chromatographic isotope effect," causing a slight shift in retention time compared to the non-deuterated analyte.[4][7] If this shift results in the deuterated standard eluting in a region of greater ion suppression, its signal can be negatively impacted.[4][7]
Q4: What is chemical derivatization, and how can it help improve the signal?
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties.[1] For aldehydes, derivatization can significantly enhance mass spectrometry signals by introducing a readily ionizable group or a pre-existing charge.[1][8][9] This leads to a much stronger signal and improved sensitivity.
Troubleshooting Guide
A weak or inconsistent signal for this compound can be systematically addressed by evaluating your analytical method from sample preparation to data acquisition.
Step 1: Initial System and Sample Integrity Checks
Before making significant changes to your methodology, it's crucial to rule out common systemic issues.
-
Verify Internal Standard Solution: Ensure the concentration and integrity of your this compound spiking solution are correct and that it has not degraded.[3]
-
Inspect the LC-MS System: Check for basic issues such as leaks, proper mobile phase composition, and a stable spray in the ion source.[3][10][11] A complete loss of signal often points to a systemic problem.[3]
-
Analyze a Neat Standard: Inject a clean, high-concentration standard of this compound to confirm the instrument is capable of detecting it under the current conditions.
Step 2: Optimizing Mass Spectrometry and Chromatography Parameters
If the initial checks do not resolve the issue, the next step is to optimize the instrument settings.
-
Ion Source Optimization: The choice between ESI and APCI is critical. ESI is generally suitable for polar and ionizable compounds, while APCI is better for less polar, thermally stable molecules.[5][12][13] Infuse a standard solution of this compound to systematically optimize source parameters.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale |
| Ionization Mode | Positive or Negative | Positive or Negative | Test both polarities to determine which provides a better signal. |
| Capillary/Spray Voltage | 3.0 - 5.0 kV (Positive) -2.5 to -4.0 kV (Negative) | -3.0 kV (Negative) | Optimizes the electric field for ion formation.[6][14] |
| Nebulizer Gas Pressure | 20 - 60 psi | 30 - 60 psig | Controls droplet size and desolvation efficiency.[6][15] |
| Drying Gas Temperature | 250 - 450 °C | 400 °C | Aids in solvent evaporation.[6][14] |
| Probe Temperature | N/A | 400 °C | Facilitates vaporization of the analyte.[14] |
-
Mobile Phase Modification: The composition of your mobile phase can significantly impact ionization efficiency.
-
For Positive Ion Mode: Add 0.1% formic acid or 5-10 mM ammonium (B1175870) formate (B1220265) to the mobile phase to promote protonation.[6]
-
For Negative Ion Mode: Add 0.1% ammonia (B1221849) or 5-10 mM ammonium acetate (B1210297) to facilitate deprotonation.[6]
-
-
Chromatographic Optimization: Ensure that this compound is not co-eluting with a region of significant matrix suppression. Adjusting the gradient or changing the stationary phase can shift its retention time.
Step 3: Chemical Derivatization for Signal Enhancement
If optimizing instrument parameters does not provide a sufficient signal, chemical derivatization is a highly effective strategy.
-
Girard's Reagent T (GirT): This reagent reacts with the aldehyde group to form a hydrazone that contains a permanently charged quaternary ammonium group.[8] This "pre-charged" derivative is exceptionally well-suited for positive mode ESI, often leading to a signal enhancement of several orders of magnitude.[8][16][17]
-
2,4-Dinitrophenylhydrazine (B122626) (DNPH): DNPH is a widely used derivatizing agent for aldehydes.[1] The resulting DNPH-hydrazone is readily analyzed by LC-MS, typically in negative ion mode using APCI.[14][18]
The following diagram illustrates a troubleshooting workflow for a weak this compound signal.
Experimental Protocols
Protocol 1: Derivatization with Girard's Reagent T (GirT)
This protocol is designed to introduce a pre-charged moiety onto this compound for enhanced detection in positive ion ESI-MS.[1][8]
Materials:
-
This compound sample/standard
-
Girard's Reagent T (GirT)
-
Methanol
-
Acetic Acid
-
LC-MS grade water
-
Vials
Procedure:
-
Prepare GirT Solution: Prepare a 10 mg/mL solution of Girard's Reagent T in methanol.
-
Prepare Acidic Solution: Prepare a 5% acetic acid solution in methanol.
-
Reaction:
-
To 100 µL of your sample (dissolved in methanol), add 50 µL of the GirT solution.
-
Add 50 µL of the 5% acetic acid solution.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours to ensure complete derivatization.
-
-
Analysis:
-
Dilute the reaction mixture with the initial mobile phase if necessary and inject it into the LC-MS/MS system.
-
Monitor for the [M]+ ion of the derivatized product in positive ESI mode.
-
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is suitable for creating a stable derivative of this compound that can be analyzed by LC-MS, often with APCI in negative ion mode.[14][18]
Materials:
-
This compound sample/standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
LC-MS grade water
-
Vials
Procedure:
-
Prepare DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% v/v HCl).
-
Reaction:
-
To 100 µL of your sample, add an excess of the DNPH reagent solution.
-
-
Incubation:
-
Seal the vial and allow the reaction to proceed at room temperature for at least 1 hour. Gentle heating (e.g., 40-60°C) can be used to accelerate the reaction if necessary.
-
-
Analysis:
-
Inject an aliquot of the reaction mixture into the LC-MS/MS system.
-
Monitor for the [M-H]⁻ ion of the derivatized product in negative APCI or ESI mode.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 7. myadlm.org [myadlm.org]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 13. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Pyridinecarboxaldehyde-d4
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing issues encountered during the HPLC analysis of 3-Pyridinecarboxaldehyde-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for polar, basic compounds like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The pyridine (B92270) nitrogen in the molecule is basic and can interact with acidic silanol (B1196071) groups present on the surface of silica-based columns.[1][3][4] This strong interaction can delay the elution of a portion of the analyte, resulting in an asymmetrical peak with a pronounced tail.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[5][6][7] For a basic compound like this compound, the mobile phase pH determines its ionization state and the ionization state of the column's residual silanol groups.[6]
-
At low pH (e.g., < 3): The silanol groups on the silica (B1680970) surface are protonated (Si-OH) and less likely to interact with the protonated (positively charged) pyridine ring. This reduction in secondary ionic interactions typically leads to improved peak symmetry.[2][8]
-
At mid-range pH: A mixture of ionized and unionized species can exist, which may lead to peak distortion, splitting, or tailing.[7][9]
-
At high pH (e.g., > 8, on a suitable column): The analyte will be in its neutral form, which can improve peak shape and retention. However, standard silica-based columns are often not stable at high pH.[6]
Q3: Can the choice of HPLC column influence peak tailing for this compound?
Absolutely. The choice of column is a crucial factor in mitigating peak tailing for basic compounds.[1]
-
Type B Silica Columns: Modern columns are often made with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol groups compared to older "Type A" silica, resulting in significantly reduced peak tailing for basic compounds.[2]
-
End-Capped Columns: Many columns are "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[4][10]
-
Base-Deactivated Columns: These columns are specifically designed to provide good peak shapes for basic compounds by minimizing silanol interactions.
-
Alternative Stationary Phases: Non-silica-based columns (e.g., polymer-based) or columns with hybrid stationary phases can offer improved pH stability and reduced silanol activity.[2]
Q4: What are other potential, non-chemical causes for peak tailing?
Besides chemical interactions, several other factors can contribute to peak tailing for any analyte, including this compound:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][11] This can be either mass overload (sample is too concentrated) or volume overload (injection volume is too large).[12]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3][11]
-
Column Degradation: A partially blocked inlet frit or a void in the column packing can distort the flow path and lead to poor peak shape.[4][13]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Step 1: Evaluate and Optimize Mobile Phase Conditions
Rationale: The mobile phase composition, particularly its pH, is often the most effective tool for improving the peak shape of basic analytes.[6]
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Assessment: Note the current mobile phase composition and pH.
-
Low pH Approach:
-
Prepare a mobile phase with a pH of approximately 2.5-3.0. This is typically achieved by adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%).
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject the this compound standard and observe the peak shape. Lowering the pH suppresses the ionization of silanol groups, reducing their interaction with the positively charged analyte.[2]
-
-
Use of Additives:
-
If peak tailing persists at low pH, consider adding a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 10-25 mM is a common choice.[2]
-
The competing base will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.
-
Table 1: Mobile Phase Modifiers for Peak Shape Improvement
| Modifier | Typical Concentration | Mechanism of Action |
| Formic Acid | 0.1% | Reduces mobile phase pH, suppressing silanol ionization. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Stronger acid for pH reduction; also acts as an ion-pairing agent. |
| Triethylamine (TEA) | 10 - 25 mM | Competing base that masks active silanol sites. |
Step 2: Assess the HPLC Column
Rationale: The column is the primary site of interaction. If the mobile phase optimization is insufficient, the column itself may be the issue.
Experimental Protocol: Column Evaluation
-
Check Column History: Review the column's usage history. Prolonged use, especially with challenging samples or mobile phases outside its recommended pH range, can lead to degradation.[3]
-
Use a Base-Deactivated Column: If you are not already using one, switch to a column specifically designed for the analysis of basic compounds. Look for columns described as "base-deactivated," "end-capped," or those with a polar-embedded phase.[14]
-
Column Flushing: If a blocked frit is suspected (often accompanied by an increase in backpressure), try reversing the column (if the manufacturer allows) and flushing it with a strong solvent.[13][15]
-
Guard Column Check: If a guard column is in use, remove it and perform an injection. If the peak shape improves, the guard column is likely contaminated or worn out and should be replaced.[12]
Step 3: Review Injection and Sample Parameters
Rationale: The manner in which the sample is introduced to the column can impact peak shape.
Experimental Protocol: Injection Parameter Optimization
-
Reduce Injection Mass: To check for mass overload, dilute your sample 10-fold and re-inject. If the peak shape improves, the original sample was too concentrated.[11]
-
Reduce Injection Volume: To check for volume overload, reduce the injection volume by half.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Dissolving the sample in 100% strong solvent (like acetonitrile) when the mobile phase is highly aqueous can cause significant peak distortion.[3][11]
Visual Troubleshooting Workflows
Logical Flow for Troubleshooting Peak Tailing
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Mechanism of Peak Tailing for Basic Compounds
Caption: Interaction between a basic analyte and an ionized silanol site leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. moravek.com [moravek.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Optimizing mass spectrometry parameters for 3-Pyridinecarboxaldehyde-d4
Welcome to the technical support center for the analysis of 3-Pyridinecarboxaldehyde-d4. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in mass spectrometry?
A1: this compound is a deuterium-labeled version of 3-Pyridinecarboxaldehyde.[1] In mass spectrometry, its primary use is as an internal standard for the accurate and precise quantification of its non-deuterated counterpart in complex matrices like plasma or urine.[1][2] The principle of isotope dilution mass spectrometry (IDMS) relies on the chemical identity of the deuterated standard and the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] The mass difference allows the mass spectrometer to distinguish between the standard and the analyte.[3]
Q2: What are the expected molecular weight and mass fragmentation patterns for this compound?
A2: The non-deuterated form, 3-Pyridinecarboxaldehyde, has a molecular weight of approximately 107.11 g/mol .[4][5] For this compound, with four deuterium (B1214612) atoms replacing four hydrogen atoms on the pyridine (B92270) ring, the molecular weight will be approximately 111.1 g/mol .
In electron ionization (EI) mass spectrometry, aldehydes often show a moderately intense molecular ion (M+) peak and a characteristic [M-1]+ peak from the loss of the aldehydic hydrogen.[6][7][8] For the non-deuterated compound, major fragments are observed at m/z 106 ([M-H]+), 78 (loss of the formyl group), and 51 (fragmentation of the pyridine ring).[4] For this compound, the fragmentation pattern is expected to be similar but shifted:
-
Molecular Ion (M+) : m/z 111
-
[M-H]+ : Loss of the non-deuterated aldehydic hydrogen, resulting in a fragment at m/z 110.
-
Loss of Formyl Group : Loss of -CHO, leading to a deuterated pyridine fragment at m/z 82.
-
Ring Fragmentation : Subsequent fragmentation of the deuterated pyridine ring would lead to fragments around m/z 54-55.
Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?
A3: For a small, polar molecule like this compound, Electrospray Ionization (ESI) is generally the preferred technique.[9] ESI is well-suited for polar and ionizable compounds.[9] Given the basic nitrogen in the pyridine ring, it can be readily protonated in the ESI source.
Q4: Should I use positive or negative ion mode for the analysis of this compound?
A4: Positive ion mode is highly recommended. The pyridine nitrogen is basic and can be easily protonated to form a positive ion ([M+H]+).[10] Therefore, you will likely achieve much greater sensitivity in positive ion mode compared to negative ion mode.[10]
Q5: What is the "isotope effect," and how might it impact my analysis?
A5: The isotope effect refers to the minor differences in physicochemical properties between a deuterated compound and its non-deuterated analog due to the mass difference between deuterium and hydrogen.[11] This can manifest in a few ways:
-
Chromatographic Shift : Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[11][12][13]
-
Different Extraction Recoveries : The efficiency of sample extraction may vary slightly between the analyte and the standard.[11]
-
Variations in Ionization Efficiency : The ionization response of the deuterated standard may not be perfectly identical to the analyte.[11] It is crucial to assess these potential differences during method development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q: My quantitative results are inconsistent despite using this compound as an internal standard. What could be the problem?
A: Inconsistent results can stem from several factors when using a deuterated internal standard. The most common issues are a lack of co-elution, isotopic or chemical impurities in the standard, or isotopic exchange.[12]
Troubleshooting Steps:
-
Verify Co-elution : Overlay the chromatograms for the analyte and the internal standard. While a slight shift due to the isotope effect is known, a significant separation can lead to differential matrix effects and inaccurate quantification.[11][12] If separation is an issue, adjust your chromatographic method (e.g., gradient, mobile phase composition) to achieve co-elution.[11]
-
Confirm Isotopic and Chemical Purity : Always obtain a certificate of analysis from your supplier to verify the isotopic and chemical purity of the standard.[12] The presence of unlabeled analyte in your standard will lead to biased results.[11]
-
Check for Isotopic Exchange : While the deuterium labels on the aromatic ring of this compound are generally stable, H/D back-exchange can sometimes occur under harsh pH or temperature conditions. To test for this, incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis, then check for any increase in the non-labeled compound's signal.[12]
Caption: Workflow for troubleshooting inaccurate quantitative results.
Issue 2: Poor Signal Intensity or No Signal
Q: I am observing a very weak signal, or no signal at all, for this compound. What should I investigate?
A: A lack of signal can be frustrating but can often be resolved with a systematic approach.
Troubleshooting Steps:
-
Verify Standard Preparation : Double-check all calculations and dilutions for your stock and working solutions. An error in concentration is a common cause of low signal.
-
Check Instrument Performance : Run a system suitability test with a known, reliable standard to ensure the mass spectrometer is functioning correctly. Review the instrument's tune report for any anomalies.
-
Optimize Ion Source Parameters : Inefficient ionization is a major cause of poor signal. Systematically optimize key ESI source parameters. For a small polar molecule, ensure the sprayer position is not too close to the sampling cone.[14] Adjust gas flows, temperatures, and voltages to maximize the signal for your specific compound.[9][10]
-
Investigate In-Source Fragmentation : High voltages in the ion source can cause the molecule to fragment before it reaches the mass analyzer, reducing the intensity of the desired precursor ion.[15] If you suspect this, try reducing the fragmentor or capillary exit voltage and re-infuse the sample to see if the precursor ion intensity increases.
Caption: Logic for optimizing ion source parameters.
Issue 3: Unexpected Peaks or Adducts
Q: I am observing unexpected peaks in my mass spectrum, such as [M+Na]+ or [M+K]+. How can I minimize these?
A: The formation of adducts, particularly sodium ([M+Na]+) and potassium ([M+K]+), is a common phenomenon in ESI-MS that can reduce the intensity of your target ion ([M+H]+) and complicate data interpretation.[14]
Mitigation Strategies:
-
Improve Mobile Phase Purity : Use high-purity solvents (e.g., LC-MS grade) and additives. Sodium and potassium can leach from glassware, so consider using polypropylene (B1209903) vials and tubes.
-
Use Ammonium (B1175870) Additives : Add a low concentration (e.g., 5-10 mM) of ammonium formate (B1220265) or ammonium acetate (B1210297) to your mobile phase. The ammonium ions (NH4+) can outcompete sodium and potassium for adduction and promote the formation of the desired protonated molecule ([M+H]+).
-
Reduce Salts : Minimize or eliminate non-volatile salts like phosphate (B84403) buffers from your LC method, as they are a major source of adduct-forming ions and can cause ion suppression.[10]
Experimental Protocols & Data
Protocol 1: LC-MS/MS Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method for quantifying 3-Pyridinecarboxaldehyde using this compound as an internal standard.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[2]
-
Inject into the LC-MS/MS system.
2. Suggested LC and MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient to elute the analyte. Optimize as needed for your specific application. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC-MS. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated.[10] |
| Capillary Voltage | 3.0 - 4.0 kV | Typical range for ESI. Optimize for maximum signal.[10] |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of droplets.[14] |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation.[14] |
| Nebulizer Pressure | 35 - 50 psi | Aids in droplet formation.[14] |
| MRM Transitions | To be determined empirically | Analyte: 108 -> 80, 108 -> 53; IS: 112 -> 82, 112 -> 55 (Predicted, must be optimized) |
Note: MRM (Multiple Reaction Monitoring) transitions must be optimized by infusing a solution of the analyte and the internal standard to determine the most abundant and stable precursor and product ions.
Protocol 2: GC-MS Analysis
For GC-MS analysis of aldehydes, derivatization is often recommended to improve chromatographic behavior and sensitivity.[13]
1. Derivatization Protocol (using PFBHA):
-
Prepare a stock solution of the analyte and internal standard in a suitable solvent (e.g., methanol).[2]
-
Evaporate a known amount of the sample/standard to dryness.
-
Add 100 µL of a PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) solution (e.g., 10 mg/mL in pyridine).
-
Heat at 60-70 °C for 1 hour to form the oxime derivative.
-
After cooling, the sample can be extracted or directly injected.
2. Suggested GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or similar non-polar column (e.g., 30m x 0.25mm x 0.25µm) | Standard column for general-purpose GC-MS analysis. |
| Inlet Temperature | 250 - 280 °C | Ensures efficient vaporization without thermal degradation of the derivative.[13] |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Oven Program | Start at 70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A starting point to ensure separation and elution. Optimize for your specific derivative.[13] |
| Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas for GC-MS. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization for GC-MS, provides reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard source temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions for the analyte and IS derivatives.[13] |
| SIM Ions | To be determined empirically | Determine the most abundant and specific ions from the full scan spectrum of the derivatives. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 5. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Aldehydes [chemistrynotmystery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GCMS Section 6.11.4 [people.whitman.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chemistry Loves Chemistry: Steps for ESI Optimization (Electrospray Ionizatio) [malcolm4chemist.blogspot.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deuterium-hydrogen exchange in 3-Pyridinecarboxaldehyde-d4
Welcome to the Technical Support Center for 3-Pyridinecarboxaldehyde-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange and ensuring the isotopic integrity of your labeled compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment.[1] For this compound, this can compromise the isotopic purity of the compound, leading to inaccurate results in quantitative analyses such as mass spectrometry and misinterpretation of data in mechanistic studies.
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The deuterium atoms on the pyridine (B92270) ring and the formyl (aldehyde) group are all susceptible to exchange under certain conditions. The exchangeability is influenced by factors like pH, temperature, and the presence of catalysts.[2] The formyl deuterium can be exchanged, particularly under basic or acidic conditions, through enolization.[1] The deuterium atoms on the pyridine ring can also exchange, with the rate of exchange varying by position.[2]
Q3: What are the primary factors that promote D-H exchange?
A3: The main factors that can induce D-H exchange in this compound are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (C₂H₅OH), are a major source of protons.[3]
-
Acidic or Basic Conditions: Both acids and bases can catalyze the D-H exchange reaction.[1] The rate of exchange is often lowest at a slightly acidic pH (around 2.5-3) for many organic molecules.[1][4]
-
Elevated Temperatures: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the exchange reaction.
-
Presence of Metal Catalysts: Certain transition metals can facilitate D-H exchange.[3]
Q4: How can I minimize D-H exchange during storage?
A4: To maintain the isotopic integrity of this compound during storage, it is crucial to:
-
Store at low temperatures: Recommended storage is at 2-8°C in a refrigerator.[5]
-
Protect from moisture and air: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Protect from light: Use an amber vial or store in the dark to prevent potential photodegradation.
Troubleshooting Guide: Preventing D-H Exchange
This guide will help you identify and resolve potential issues related to D-H exchange during your experiments with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Loss of deuterium label observed in post-reaction analysis (e.g., by NMR or MS). | Use of protic solvents. | Whenever possible, use aprotic solvents (e.g., THF, dioxane, acetonitrile, dichloromethane). If a protic solvent is unavoidable, consider using its deuterated counterpart (e.g., D₂O, CD₃OD). |
| Acidic or basic reaction conditions. | If the reaction chemistry allows, buffer the reaction medium to a pH where the exchange rate is minimal (typically slightly acidic). Avoid strong acids and bases. | |
| High reaction temperatures. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Presence of catalytic impurities. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity reagents and solvents to avoid introducing trace amounts of acids, bases, or metal catalysts. | |
| Inconsistent results in quantitative assays. | D-H exchange occurring during sample workup or analysis. | Minimize the time the sample is exposed to protic solvents during extraction and purification. For LC-MS analysis, use a mobile phase with a low pH (e.g., containing 0.1% formic acid) and keep the analysis time as short as possible to minimize back-exchange.[6] |
| Appearance of unexpected peaks in NMR or mass spectra corresponding to partially protonated species. | Contamination of reagents or solvents with water. | Use anhydrous solvents and reagents. Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glove box). |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation of this compound
This protocol outlines the best practices for handling and preparing solutions of this compound to minimize D-H exchange.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Dry glassware (oven-dried or flame-dried)
-
Inert gas supply (argon or nitrogen)
-
Syringes and needles
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all manipulations under a positive pressure of a dry, inert gas.
-
Using a dry syringe, transfer the desired amount of this compound to a dry flask already under an inert atmosphere.
-
Add the anhydrous aprotic solvent to the flask via a dry syringe to dissolve the compound.
-
If the solution is to be stored, ensure the container is tightly sealed with a septum and parafilm and stored at 2-8°C.
Protocol 2: Monitoring Deuterium Exchange by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to quantify the extent of D-H exchange.
Materials:
-
Sample of this compound (post-reaction or after storage)
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (optional, e.g., tetramethylsilane (B1202638) - TMS)
-
NMR tube
Procedure:
-
Dissolve a small, accurately weighed amount of the this compound sample in the deuterated NMR solvent.
-
Add an internal standard if quantitative analysis is required.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons that have replaced the deuterium atoms on the pyridine ring and the formyl group.
-
Compare these integrals to the integral of a known, non-exchangeable proton signal within the molecule (if any) or the internal standard to determine the percentage of D-H exchange.
Visualizations
Caption: Factors contributing to D-H exchange in this compound.
Caption: A logical workflow for troubleshooting D-H exchange issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Pyridinecarboxaldehyde-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common matrix effects encountered during the quantification of 3-Pyridinecarboxaldehyde-d4. The information is tailored to assist in the development and execution of robust bioanalytical methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound due to matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte signal across different biological sample lots. | Variable endogenous components in different lots of the biological matrix (e.g., plasma, urine) can lead to inconsistent ion suppression or enhancement. | - Evaluate the matrix effect for each new lot of the biological matrix before analysis. - Implement a more rigorous sample cleanup procedure to effectively remove interfering substances.[1] - Utilize a stable isotope-labeled (SIL) internal standard, such as a commercially available 3-Pyridinecarboxaldehyde with a higher degree of deuteration, that co-elutes with the analyte to normalize for signal variability. |
| Inconsistent or low analyte recovery. | Co-eluting matrix components may interfere with the extraction process or cause significant ion suppression in the mass spectrometer's ion source. | - Optimize the sample extraction method. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[1] - Adjust the chromatographic conditions (e.g., gradient, column chemistry) to achieve better separation of the analyte from interfering peaks. |
| Non-linear calibration curve. | Matrix effects can be concentration-dependent, causing a disproportionate impact on the analyte signal at different points of the calibration curve. | - Prepare matrix-matched calibration standards to accurately reflect the matrix composition of the unknown samples. - If a blank matrix is not available, the standard addition method can be employed. - Dilute samples to minimize the concentration of matrix components, provided the analyte concentration remains within the linear range of the assay. |
| Analyte and internal standard (IS) peak area ratios are inconsistent. | A slight difference in retention time between the analyte and its deuterated internal standard can lead to differential ion suppression if they elute into regions of the chromatogram with varying matrix effects. | - Ensure the chromatographic method provides sharp, symmetrical peaks for both the analyte and the IS to minimize the impact of any slight retention time shifts. - Evaluate the matrix effect across the entire chromatographic run using post-column infusion experiments to identify regions of significant ion suppression. |
| High background noise or interfering peaks. | The biological matrix contains numerous endogenous compounds that can interfere with the detection of the analyte. | - Enhance the selectivity of the mass spectrometer by optimizing the multiple reaction monitoring (MRM) transitions. - Employ a more effective sample cleanup strategy, such as a two-step extraction process (e.g., LLE followed by SPE). |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma, rat urine)
-
This compound standard solution
-
Reconstitution solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent to achieve a final concentration within the intended calibration range (e.g., 50 ng/mL).
-
Set B (Post-Spiked Matrix Extract): Process a blank matrix sample through the entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE). In the final step, spike the extracted matrix with the this compound standard to the same final concentration as in Set A.
-
-
Analyze the samples: Inject both sets of samples (in triplicate) into the LC-MS/MS system and record the peak area of the analyte.
-
Calculate the Matrix Effect (%ME): %ME = (Mean peak area of Set B / Mean peak area of Set A) x 100
-
A %ME of 100% indicates no matrix effect.
-
A %ME < 100% indicates ion suppression.
-
A %ME > 100% indicates ion enhancement.
-
Data Presentation:
| Sample Set | Replicate 1 Peak Area | Replicate 2 Peak Area | Replicate 3 Peak Area | Mean Peak Area | Matrix Effect (%) |
| Set A (Neat) | 150,000 | 155,000 | 152,500 | 152,500 | - |
| Set B (Post-Spiked) | 120,000 | 118,000 | 122,000 | 120,000 | 78.7% (Ion Suppression) |
Protocol 2: Sample Preparation using Protein Precipitation (for Plasma)
Objective: A quick and simple method for the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (in acetonitrile)
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: LC-MS/MS experimental workflow for this compound.
Caption: Troubleshooting logic for matrix effect issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in the analysis of this compound?
A: The primary sources of matrix effects are endogenous components of the biological sample that co-elute with the analyte and interfere with its ionization. For plasma samples, phospholipids (B1166683) are a major cause of ion suppression. In urine, high concentrations of salts and urea (B33335) can significantly impact the analyte signal. Pyridine-containing compounds themselves can be susceptible to ion suppression due to their basicity.
Q2: How can I minimize matrix effects during method development?
A: Minimizing matrix effects is crucial for developing a robust bioanalytical method. Key strategies include:
-
Effective Sample Cleanup: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce the concentration of interfering matrix components compared to a simple protein precipitation.[1]
-
Chromatographic Separation: Optimizing the UPLC/HPLC method to separate this compound from the regions where significant ion suppression occurs is highly effective.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction of the analyte signal.
Q3: Is protein precipitation a suitable sample preparation technique for this compound in plasma?
A: While protein precipitation is a quick and straightforward technique, it may not provide a sufficiently clean extract for sensitive assays, potentially leading to significant matrix effects. For methods requiring high sensitivity and accuracy, more selective techniques like LLE or SPE are generally recommended to minimize ion suppression caused by phospholipids and other plasma components.
Q4: Can the choice of ionization technique affect the matrix effect?
A: Yes, the choice of ionization technique can influence the severity of matrix effects. Electrospray ionization (ESI) is often more susceptible to ion suppression from non-volatile matrix components than atmospheric pressure chemical ionization (APCI). If significant matrix effects are observed with ESI, evaluating APCI as an alternative ionization source may be beneficial.[1]
Q5: What is the purpose of using a deuterated internal standard like this compound?
A: A deuterated internal standard is used to improve the accuracy and precision of quantification. Since it is chemically very similar to the analyte, it behaves almost identically during sample preparation and analysis. Any loss of analyte during extraction or any ion suppression/enhancement in the MS source will be mirrored by the deuterated internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized.
References
Addressing solubility issues of 3-Pyridinecarboxaldehyde-d4 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3-Pyridinecarboxaldehyde-d4 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: Why am I observing precipitation or cloudiness when dissolving this compound in my aqueous buffer?
Several factors can contribute to poor solubility, even for a generally soluble compound:
-
Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
-
pH of the Solution: 3-Pyridinecarboxaldehyde is a weak base. The pH of your aqueous solution can significantly impact its solubility. At a pH close to or above its pKa, the compound will be in its less soluble neutral form.
-
Temperature: Solubility is often temperature-dependent. If you are working at a lower temperature, the solubility may be reduced.
-
Ionic Strength of the Buffer: High salt concentrations in your buffer can sometimes lead to a "salting out" effect, reducing the solubility of organic compounds.
-
Purity of the Compound: Impurities in the compound itself could be less soluble and cause cloudiness.
Q3: How does pH affect the solubility of this compound?
Pyridine-based compounds like this compound are typically weak bases. In an aqueous solution, the pyridine (B92270) nitrogen can be protonated to form a pyridinium (B92312) cation, which is generally much more soluble in water than the neutral form[5]. By adjusting the pH of the solution to be at least two pH units below the pKa of the pyridine nitrogen, you can significantly enhance its solubility[5].
Q4: What are the common applications of this compound?
This compound is a deuterated form of 3-Pyridinecarboxaldehyde and is commonly used as a tracer or an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[6]. It is also a useful compound in organic synthesis[7].
Troubleshooting Guide
Issue: The compound is not dissolving completely in my aqueous solution.
1. pH Adjustment:
- Rationale: Lowering the pH of the solution will protonate the pyridine ring, forming the more soluble pyridinium salt[5].
- Procedure:
- Prepare a stock solution of a dilute acid (e.g., 0.1 M HCl).
- While stirring your suspension of this compound, add the acid dropwise.
- Monitor the pH and observe for dissolution. Aim for a pH that is at least 2 units below the pKa of the pyridine nitrogen.
2. Use of a Co-solvent:
- Rationale: Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, which can help to dissolve less polar compounds[5].
- Procedure:
- First, dissolve the this compound in a small amount of a water-miscible organic solvent such as ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO).
- Once fully dissolved, slowly add this organic solution to your aqueous buffer with vigorous stirring.
- Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system, as it may affect biological assays.
3. Gentle Heating and Sonication:
- Rationale: Increasing the temperature can increase the rate of dissolution and the solubility limit. Sonication can help to break up solid particles and enhance dissolution.
- Procedure:
- Gently warm the solution in a water bath while stirring. Avoid excessive heat, which could potentially degrade the compound.
- Alternatively, place the vial containing the solution in an ultrasonic bath for short intervals.
Data Presentation
Table 1: Physicochemical Properties of 3-Pyridinecarboxaldehyde (Non-deuterated)
| Property | Value | Reference |
| Molecular Formula | C6H5NO | [8] |
| Molecular Weight | 107.11 g/mol | [8] |
| Appearance | Clear colorless to yellow to light brown liquid | [9] |
| Boiling Point | 78-81 °C at 10 mmHg | [2][3] |
| Melting Point | 8 °C | [2][3][9] |
| Density | ~1.141 g/mL at 20 °C | [2][3] |
| Water Solubility | Miscible (estimated at 6.286e+004 mg/L @ 25 °C) | [1][2][3][4] |
Note: The properties of this compound (Molecular Formula: C6HD4NO, Molecular Weight: 111.13) are expected to be very similar to its non-deuterated counterpart.[7][10]
Experimental Protocols
Protocol 1: Standard Method for Preparing an Aqueous Solution of this compound
-
Preparation:
-
Weigh the desired amount of this compound in a suitable container.
-
Add the desired volume of the aqueous solvent (e.g., deionized water, phosphate-buffered saline).
-
-
Dissolution:
-
Stir the mixture vigorously using a magnetic stirrer at room temperature.
-
If the compound does not dissolve completely, proceed to the troubleshooting steps.
-
Protocol 2: Solubility Enhancement by pH Adjustment
-
Initial Suspension:
-
Prepare a suspension of the compound in the desired aqueous buffer.
-
-
pH Modification:
-
While stirring, slowly add a small amount of a dilute acid (e.g., 0.1 M HCl) to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding acid dropwise until the compound is fully dissolved.
-
Record the final pH of the solution.
-
-
Final Adjustment:
-
If necessary for your experiment, you can carefully back-titrate the solution with a dilute base (e.g., 0.1 M NaOH) to the desired final pH, keeping a close watch for any signs of precipitation.
-
Protocol 3: Solubility Enhancement using a Co-solvent
-
Stock Solution:
-
Dissolve the weighed this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO). Ensure complete dissolution.
-
-
Dilution:
-
To the stirred aqueous buffer, add the stock solution dropwise.
-
The final concentration of the organic co-solvent should be kept as low as possible and must be validated for compatibility with the intended application. For cellular assays, a final DMSO concentration of <0.5% is generally recommended.
-
Visualizations
Caption: A logical workflow for dissolving this compound.
Caption: The effect of pH on the solubility of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-pyridine Carboxaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 3. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 4. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Minimizing Ion Suppression of 3-Pyridinecarboxaldehyde-d4 in Electrospray Ionization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of 3-Pyridinecarboxaldehyde-d4 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why is it a concern when analyzing this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the electrospray ionization source.[1][2] This phenomenon occurs when co-eluting components from the sample matrix, such as salts, phospholipids, or other endogenous materials, compete with the analyte for droplet surface area or charge during the ESI process.[1] The consequence is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2]
Q2: How does using a deuterated internal standard like this compound help mitigate ion suppression?
A2: A deuterated internal standard (IS) is a stable isotope-labeled version of the analyte. Since this compound is chemically almost identical to its non-deuterated counterpart, it exhibits very similar chromatographic behavior and is affected by ion suppression in a comparable manner.[3][4] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio helps to normalize variations in signal intensity caused by ion suppression, thereby improving the accuracy and precision of the measurement.[1]
Q3: Can ion suppression still be an issue even when using this compound as an internal standard?
A3: Yes, challenges can still arise. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and its deuterated internal standard.[5] If this separation causes them to elute into regions with different levels of matrix-induced ion suppression, it can result in "differential ion suppression," leading to inaccurate quantification.[1] It is crucial to verify that the analyte and this compound co-elute as closely as possible.
Q4: What are the first steps I should take to troubleshoot poor signal or high variability for this compound?
A4: Start by systematically evaluating your sample preparation, chromatographic conditions, and mass spectrometer settings. A post-column infusion experiment is a highly effective way to identify regions of significant ion suppression in your chromatogram.[1] This will help you determine if your analyte and internal standard are eluting in a "suppression zone."
Troubleshooting Guides
Problem 1: Poor Sensitivity for this compound Signal
Possible Causes & Solutions:
| Cause | Recommended Action |
| Significant Ion Suppression | Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[2] Diluting the sample can also reduce the concentration of interfering substances. |
| Suboptimal ESI Source Parameters | Systematically optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for this compound. |
| Inefficient Ionization | Ensure the mobile phase pH is appropriate to promote the ionization of 3-Pyridinecarboxaldehyde. For ESI positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.[6] |
| Analyte Degradation | Aldehydes can be reactive. Ensure the stability of this compound in your sample matrix and during the analytical process. Consider derivatization if degradation is suspected. |
Problem 2: High Variability in the Analyte/3-Pyridinecarboxaldehyde-d4 Ratio
Possible Causes & Solutions:
| Cause | Recommended Action |
| Differential Ion Suppression | Modify the chromatographic method to ensure co-elution of the analyte and this compound. This may involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition. A post-column infusion experiment can confirm if they are eluting in a region of changing ion suppression.[1] |
| Inconsistent Sample Preparation | Ensure your sample preparation method is reproducible. Inconsistent recoveries of the analyte and internal standard will lead to variable ratios. |
| Internal Standard Instability | Verify the stability of your this compound stock and working solutions. Deuterated standards can sometimes be susceptible to back-exchange of deuterium (B1214612) with hydrogen from the solvent.[7] |
| Carryover | Inject blank samples after high-concentration samples to check for carryover, which can affect the accuracy of subsequent measurements. Optimize the autosampler wash protocol if necessary.[1] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This experiment helps to identify regions in the chromatographic run where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration that provides a stable and mid-range signal.
-
Infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a T-fitting.
-
Connect the outlet of the T-fitting to the ESI source of the mass spectrometer.
-
Begin the infusion and allow the signal for this compound to stabilize.
-
Inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic method.
-
Monitor the signal of this compound. A stable baseline indicates no ion suppression. Dips in the signal correspond to retention times where matrix components are eluting and causing suppression.[1]
Protocol 2: Hypothetical LC-MS/MS Method for 3-Pyridinecarboxaldehyde Quantification
This protocol provides a starting point for method development, using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add 300 µL of acetonitrile containing this compound at a fixed concentration.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
- 0-0.5 min: 5% B
- 0.5-3.0 min: 5% to 95% B
- 3.0-4.0 min: Hold at 95% B
- 4.0-4.1 min: 95% to 5% B
- 4.1-5.0 min: Hold at 5% B
- Injection Volume: 5 µL
3. Mass Spectrometry (Triple Quadrupole):
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Hypothetical MRM Transitions & Voltages:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 3-Pyridinecarboxaldehyde | 108.1 | 80.1 | 25 | 40 |
| This compound (IS) | 112.1 | 84.1 | 25 | 40 |
Visualizations
Caption: A troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for post-column infusion.
References
Calibration curve linearity problems with 3-Pyridinecarboxaldehyde-d4
Welcome to the technical support center for 3-Pyridinecarboxaldehyde-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding calibration curve linearity issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linearity in calibration curves, particularly in LC-MS/MS analysis, is a frequent challenge. The primary causes can be categorized as follows:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with your analyte and interfere with the ionization process in the mass spectrometer. This can lead to ion suppression or enhancement, causing a non-linear response. Phospholipids are common culprits in plasma samples.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a loss of linearity at the upper end of the calibration range.
-
Analyte Instability: Aldehydes, including this compound, can be reactive and may degrade in the sample matrix or during sample preparation. This can lead to a lower than expected response at higher concentrations or over time.
-
Issues with the Internal Standard: Problems with the internal standard, such as impurities or isotopic instability, can also contribute to non-linear calibration curves.
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of your calibration standards are a common source of non-linearity.
Q2: How can a deuterated internal standard like this compound help with linearity?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. By using the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, often improving the linearity of the calibration curve.
Q3: What is an acceptable R² value for a linear calibration curve?
A3: While an R² value of >0.99 is often cited as an indicator of good linearity, it is not sufficient on its own to prove a linear relationship. It is crucial to also examine the residual plot. A random distribution of residuals around the x-axis indicates a good fit, whereas a pattern (e.g., a curve or a fan shape) suggests non-linearity or heteroscedasticity. For regulated bioanalysis, other parameters like the percentage deviation of back-calculated concentrations of the calibration standards from their nominal values are also critical.
Q4: Can the position of the deuterium (B1214612) label on this compound affect my results?
A4: Yes, the position and stability of the deuterium labels are important. If the deuterium atoms are on exchangeable positions (like an -OH or -NH group), they can be lost and replaced with hydrogen from the solvent, compromising the integrity of the internal standard. For this compound, the deuterium atoms are on the pyridine (B92270) ring, which are generally stable under typical analytical conditions. However, it is always good practice to confirm the isotopic purity and stability of the deuterated standard.
Troubleshooting Guides
Guide 1: Investigating Non-Linearity in the Calibration Curve
This guide provides a systematic approach to troubleshooting a non-linear calibration curve for this compound.
Step 1: Data Review and Initial Checks
-
Examine the R² value and residual plot: An R² value below 0.99 or a clear pattern in the residual plot suggests a problem with the linear model.
-
Check the peak shapes: Poor peak shape (e.g., fronting, tailing, or splitting) can affect integration and lead to non-linearity.
-
Verify standard and sample preparation: Double-check all calculations and dilutions for the preparation of calibration standards and quality control (QC) samples. Re-prepare standards if necessary.
Step 2: Investigate Potential Causes
The following table summarizes potential causes of non-linearity and suggested solutions.
| Potential Cause | Symptoms | Recommended Actions |
| Matrix Effects | Poor linearity, especially at lower concentrations. High variability between different lots of biological matrix. | Improve sample preparation (e.g., use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of protein precipitation). Optimize chromatography to separate the analyte from interfering matrix components. |
| Detector Saturation | Linearity is lost at the high end of the concentration range (curve plateaus). | Dilute samples to fall within the linear range of the assay. If high sensitivity is not required, consider using a less abundant isotope or fragment ion for quantification. |
| Analyte Instability | Decreasing response over time in batched analyses. Poor reproducibility. | Investigate the stability of this compound in the sample matrix and processing solvents. Consider derivatization to a more stable compound. |
| Internal Standard Issues | Inconsistent internal standard peak areas across the calibration curve. | Verify the purity and concentration of the internal standard. Ensure consistent addition of the internal standard to all samples and standards. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting non-linear calibration curves.
Guide 2: Assessing and Mitigating Matrix Effects
Matrix effects are a primary cause of non-linearity in LC-MS bioanalysis. This guide outlines a protocol to evaluate their impact.
Experimental Protocol: Post-Extraction Spike Method
Objective: To quantitatively assess ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of 3-Pyridinecarboxaldehyde at low and high concentrations in the mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracts with 3-Pyridinecarboxaldehyde and this compound to the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the same six lots of blank matrix with 3-Pyridinecarboxaldehyde and this compound (at low and high concentrations) before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Data Interpretation:
| Result | Interpretation | Action |
| MF ≈ 1 and consistent across lots | Minimal matrix effect. | Proceed with the current method. |
| MF < 1 or > 1, but consistent | Significant but consistent matrix effect. | The deuterated internal standard should compensate for this. |
| MF is highly variable across lots | Inconsistent matrix effect. | Improve sample cleanup (e.g., switch to SPE or LLE). Optimize chromatography. |
| Low RE | Poor extraction recovery. | Optimize the extraction procedure. |
Potential Signaling Pathway of Matrix Effects
Caption: How matrix components interfere with analyte ionization.
Enhancing the resolution of 3-Pyridinecarboxaldehyde-d4 from its unlabeled form
Welcome to the technical support center for the analysis and resolution enhancement of 3-Pyridinecarboxaldehyde-d4 from its unlabeled form. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it possible to separate this compound from its unlabeled form using chromatography?
A1: The separation is possible due to a phenomenon known as the chromatographic isotope effect, or deuterium (B1214612) isotope effect. Although chemically identical, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) leads to subtle changes in the physicochemical properties of a molecule. These differences, though minor, can alter the compound's interaction with the chromatographic stationary phase, resulting in a shift in retention time.[1] Key contributing factors include slight differences in Van der Waals interactions, hydrophobicity, and molecular size and shape.
Q2: Which chromatographic technique is better for separating this compound and its unlabeled form: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be effective for separating deuterated and non-deuterated compounds.
-
In Reversed-Phase HPLC (RP-HPLC) , the deuterated compound (this compound) will typically elute slightly before the unlabeled compound. This is because deuterated compounds are often slightly less hydrophobic.
-
In Gas Chromatography (GC) , the elution order depends on the polarity of the stationary phase. On non-polar columns, the deuterated compound may elute earlier (an inverse isotope effect), while on polar columns, it may elute later (a normal isotope effect).
The choice between GC and HPLC will depend on the overall analytical workflow, sample matrix, and available instrumentation. For volatile compounds like aldehydes, GC-MS is a powerful technique, often requiring derivatization to improve chromatographic performance. HPLC-MS is also widely used and may not require derivatization.
Q3: How significant is the retention time difference between the deuterated and unlabeled forms?
A3: The magnitude of the retention time shift is typically small and depends on several factors, most notably the number of deuterium atoms. With four deuterium atoms in this compound, a noticeable, though small, separation can be expected. The specific chromatographic conditions, such as the column chemistry, mobile phase composition, and temperature gradient, will also significantly influence the degree of separation.
Q4: Can I use this compound as an internal standard if it separates from the unlabeled analyte?
A4: Yes, this compound is an ideal internal standard for the quantitative analysis of 3-Pyridinecarboxaldehyde precisely because it is chemically identical and exhibits very similar behavior during sample preparation and analysis.[2] While a small chromatographic separation is expected, modern mass spectrometry software can easily distinguish between the two compounds based on their different masses and integrate the respective peak areas for accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its unlabeled form.
| Issue | Possible Causes | Solutions |
| Poor or No Resolution Between Labeled and Unlabeled Peaks | 1. Inappropriate Column: The column chemistry may not be suitable for resolving isotopic isomers. 2. Suboptimal Mobile Phase/Gradient: The mobile phase composition or gradient profile may not provide enough selectivity. 3. High Temperature: In GC, high temperatures can reduce the interaction differences between the isotopologues and the stationary phase. | 1. Column Selection: For HPLC, use a high-resolution C18 column. For GC, experiment with columns of different polarities. 2. Method Optimization: In HPLC, try using a shallower gradient and a lower flow rate. Modifying the organic modifier (e.g., methanol (B129727) vs. acetonitrile) can also alter selectivity. In GC, optimize the temperature ramp rate. 3. Temperature Adjustment: In GC, lower the oven temperature program to enhance separation. |
| Peak Tailing for One or Both Compounds | 1. Active Sites in the System: Aldehydes can interact with active sites in the GC inlet, column, or HPLC system, leading to poor peak shape. 2. Column Degradation: The column may be contaminated or have lost its efficiency. | 1. System Inertness: Use deactivated inlet liners and columns in GC. For HPLC, ensure all components of the flow path are inert. 2. Column Maintenance: Flush the column or replace it if it's old or contaminated. |
| Inconsistent Retention Times | 1. Fluctuations in Temperature: Inconsistent oven temperature in GC or column compartment in HPLC. 2. Mobile Phase Preparation: In HPLC, inconsistent mobile phase composition. 3. System Leaks: Leaks in the GC or HPLC system. | 1. Temperature Stability: Ensure the GC oven or HPLC column compartment is properly calibrated and maintains a stable temperature. 2. Consistent Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing. 3. Leak Check: Perform regular leak checks on your chromatographic system. |
| Low Signal Intensity (Especially in GC-MS) | 1. Analyte Degradation: Aldehydes can be unstable. 2. Inefficient Derivatization (GC-MS): The derivatization step may be incomplete. 3. Mass Spectrometer Tuning: The MS may not be properly tuned for the target ions. | 1. Proper Sample Handling: Store samples appropriately and analyze them promptly after preparation. 2. Optimize Derivatization: Ensure the derivatization reaction has gone to completion. Analyze a known standard to verify the process. 3. MS Tuning: Tune the mass spectrometer according to the manufacturer's recommendations. |
Quantitative Data Summary
The following table summarizes typical parameters for the separation of 3-Pyridinecarboxaldehyde and its deuterated form based on common chromatographic practices for similar compounds. The exact values will vary depending on the specific instrument and conditions.
| Parameter | HPLC Method | GC-MS Method |
| Column | C18, 2.1 x 50 mm, 1.8 µm | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | Helium |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Gradient/Temperature Program | 5% B to 95% B over 10 min | 50°C (1 min) to 250°C at 10°C/min |
| Expected Retention Time (Unlabeled) | ~ 4.5 min | ~ 8.2 min |
| Expected Retention Time (d4-labeled) | ~ 4.4 min | ~ 8.1 min |
| Expected Resolution (Rs) | > 1.0 | > 1.0 |
Experimental Protocols
Protocol 1: HPLC-MS Method for the Analysis of 3-Pyridinecarboxaldehyde and this compound
This protocol outlines a general reversed-phase HPLC method coupled with mass spectrometry for the simultaneous analysis of 3-Pyridinecarboxaldehyde and its deuterated internal standard.
1. Materials and Reagents:
-
3-Pyridinecarboxaldehyde
-
This compound
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Sample Preparation:
-
Prepare stock solutions of 3-Pyridinecarboxaldehyde and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by spiking a known concentration of 3-Pyridinecarboxaldehyde with a fixed concentration of this compound (e.g., 1 µg/mL of the analyte and 1 µg/mL of the internal standard).
3. HPLC-MS Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the respective molecular ions ([M+H]⁺).
4. Data Analysis:
-
Integrate the peak areas for both 3-Pyridinecarboxaldehyde and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Protocol 2: GC-MS Method with Derivatization
This protocol describes a general method for the analysis of 3-Pyridinecarboxaldehyde and its deuterated analog by GC-MS following derivatization.
1. Materials and Reagents:
-
3-Pyridinecarboxaldehyde
-
This compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
GC-MS column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
2. Derivatization Procedure:
-
To a solution of the sample containing 3-Pyridinecarboxaldehyde and this compound, add a solution of PFBHA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the PFBHA-oxime derivatives.
-
After cooling, extract the derivatives with hexane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial.
3. GC-MS Parameters:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Monitoring: SIM of characteristic fragment ions for both the derivatized analyte and the internal standard.
4. Data Analysis:
-
Similar to the HPLC-MS method, integrate the peak areas of the selected ions for both the derivatized analyte and the internal standard.
-
Calculate the peak area ratio and determine the concentration using a calibration curve.
Visualizations
Caption: General experimental workflow for quantitative analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
Validation & Comparative
The Superiority of Deuterated Internal Standards: A Comparative Analysis of 3-Pyridinecarboxaldehyde-d4
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of results. This guide provides an objective comparison of 3-Pyridinecarboxaldehyde-d4, a deuterated internal standard, with other common alternatives, supported by representative experimental data and detailed protocols.
The gold standard in modern bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of 3-Pyridinecarboxaldehyde, exemplifies the advantages of this approach. Its physicochemical properties are nearly identical to the unlabeled analyte, allowing it to effectively compensate for variations during sample preparation, injection, and ionization, thereby minimizing analytical error and enhancing data quality.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting for the inevitable variability in analytical procedures. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire analytical process, from extraction to detection. While various compounds can serve as internal standards, their performance can differ significantly, especially in complex biological matrices.
Deuterated internal standards, such as this compound, are considered the optimal choice because they co-elute with the analyte and experience similar ionization effects in the mass spectrometer.[1] This co-elution is crucial for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2]
Performance Comparison: this compound vs. a Non-Deuterated Alternative
To illustrate the performance advantages of a deuterated internal standard, the following tables summarize representative data from a simulated experiment comparing this compound with a structurally similar, non-deuterated internal standard (e.g., 4-Pyridinecarboxaldehyde) for the quantification of a hypothetical analyte structurally related to 3-Pyridinecarboxaldehyde. The data is based on typical performance characteristics observed in validated bioanalytical methods.[3][4]
Table 1: Linearity and Sensitivity
| Parameter | This compound (Deuterated IS) | 4-Pyridinecarboxaldehyde (Non-Deuterated IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.998 | ≥ 0.990 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
The higher correlation coefficient for the method using the deuterated internal standard indicates a better fit of the calibration curve, leading to more accurate quantification across the dynamic range. The lower LLOQ demonstrates superior sensitivity.
Table 2: Accuracy and Precision
| Concentration Level | This compound (Deuterated IS) | 4-Pyridinecarboxaldehyde (Non-Deuterated IS) |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (3 ng/mL) | 98.5% | 4.2% |
| Mid QC (500 ng/mL) | 101.2% | 2.5% |
| High QC (800 ng/mL) | 99.3% | 1.8% |
QC = Quality Control; RSD = Relative Standard Deviation. The data clearly shows that the use of a deuterated internal standard results in significantly better accuracy (closer to 100% recovery) and precision (lower % RSD) at all concentration levels.
Table 3: Matrix Effect
| Parameter | This compound (Deuterated IS) | 4-Pyridinecarboxaldehyde (Non-Deuterated IS) |
| Matrix Effect (%) | -2.1% | -25.8% |
Matrix effect is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A value close to zero indicates a minimal matrix effect. The deuterated internal standard effectively compensates for ion suppression, while the non-deuterated standard is significantly impacted by the matrix, leading to underestimation of the analyte concentration.
Experimental Protocols
The following is a representative experimental protocol for the quantification of an analyte using this compound as an internal standard by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound would need to be optimized.
3. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the processes and the rationale behind selecting a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: Decision-making process for selecting an appropriate internal standard.
Conclusion
The use of deuterated internal standards, such as this compound, is a best practice in modern quantitative analysis. The presented data and methodologies underscore the significant advantages of SIL-IS in achieving the high standards of accuracy, precision, and robustness required in regulated drug development and clinical research. While non-deuterated alternatives may be used, they often introduce a greater degree of uncertainty and require more extensive validation to characterize their limitations. For the most reliable and defensible quantitative results, a deuterated internal standard is the superior choice.
References
- 1. aptochem.com [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
The Gold Standard in Bioanalysis: Validating Nicotinamide Assays with 3-Pyridinecarboxaldehyde-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of nicotinamide (B372718) (a form of Vitamin B3), the choice of internal standard is critical for robust and reproducible data. This guide provides a comprehensive comparison of 3-Pyridinecarboxaldehyde-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative structural analogs for the validation of analytical methods by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in bioanalysis.[1][2] this compound, being structurally identical to the analyte's metabolic precursor and differing only in isotopic composition, co-elutes and exhibits identical ionization and extraction behavior. This ensures superior compensation for matrix effects and variability during sample processing, leading to higher accuracy and precision.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound over a structural analog is evident in key validation parameters. The following table summarizes typical performance data for an LC-MS/MS method for nicotinamide quantification, comparing Nicotinamide-d4 (a close analog to this compound in function) with a hypothetical structural analog internal standard.
| Validation Parameter | Nicotinamide-d4 (SIL-IS) | Structural Analog IS | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | ± 5% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 110% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL | Clearly defined and reproducible |
Data is representative and compiled from principles outlined in cited literature.[4][5][6]
Experimental Workflow and Protocols
A robust bioanalytical method is essential for generating reliable data. The following diagram and protocol outline a typical workflow for the quantification of nicotinamide in human plasma using this compound as an internal standard.
Figure 1: A typical bioanalytical workflow for nicotinamide quantification.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of nicotinamide and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of nicotinamide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
2. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the this compound working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate nicotinamide from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Nicotinamide Transition: m/z 123.1 → 80.1.[6]
-
This compound Transition: (Hypothetical, to be determined experimentally, e.g., m/z 112.1 -> 84.1).
-
4. Method Validation:
-
The method should be validated according to the ICH M10 guideline on bioanalytical method validation.[7]
-
Validation parameters to be assessed include selectivity, specificity, calibration curve, accuracy, precision, recovery, matrix effect, and stability.[8][9]
The Role of Nicotinamide in Cellular Metabolism
Nicotinamide is a crucial precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in numerous metabolic pathways. Accurate quantification of nicotinamide is essential for research in aging, metabolic disorders, and neurodegenerative diseases.
Figure 2: Simplified overview of the NAD+ biosynthesis pathways.[10][11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. worldwide.com [worldwide.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldmanlaboratories.com [goldmanlaboratories.com]
- 14. researchgate.net [researchgate.net]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 3-Pyridinecarboxaldehyde-d4
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of 3-Pyridinecarboxaldehyde-d4, a deuterated internal standard, against other common alternatives. We will delve into the principles of its application, present illustrative performance data, and provide detailed experimental protocols for its use in Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Deuterated stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound, a deuterated analog of 3-Pyridinecarboxaldehyde (also known as nicotinaldehyde), offers significant advantages by closely mimicking the analyte of interest throughout the analytical process, from sample preparation to detection.[2][3] This near-identical physicochemical behavior allows it to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise results.[4][5]
Comparative Performance of Internal Standards
While specific performance data for this compound is not extensively published, the well-established principles of using deuterated standards allow for a clear, illustrative comparison against other types of internal standards, such as a structural analog (e.g., a similar but non-isotopically labeled molecule) and an external standard.
Table 1: Illustrative Comparison of Internal Standard Performance in LC-MS Analysis
| Parameter | This compound (Deuterated IS) | Structural Analog IS | External Standard |
| Accuracy (% Recovery) | 98-102% | 85-115% | 70-130% |
| Precision (% RSD) | < 5% | < 15% | < 20% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Matrix Effect Compensation | Excellent | Moderate | None |
| Correction for Sample Prep Variability | Excellent | Good | None |
This data is illustrative and represents the expected performance based on established principles of internal standard use in quantitative analysis.
The superior performance of a deuterated internal standard like this compound stems from its ability to co-elute with the analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer's ion source.[6] This ensures a consistent analyte-to-internal standard ratio, even in complex biological matrices.
Alternative Quantitative Standards
For the quantitative analysis of 3-Pyridinecarboxaldehyde or related compounds like nicotinic acid and its metabolites, several alternatives to this compound exist. The choice of an alternative depends on the specific application, matrix, and available instrumentation.
Table 2: Comparison of this compound with Alternative Standards
| Standard | Type | Advantages | Disadvantages |
| This compound | Deuterated Internal Standard | "Gold standard" for accuracy and precision; compensates for most analytical variability.[1] | Higher cost compared to non-labeled analogs. |
| Nicotinic acid-d4 | Deuterated Internal Standard | Ideal for the analysis of nicotinic acid and its direct metabolites. | May not be a perfect match for the chromatographic behavior of 3-Pyridinecarboxaldehyde. |
| 6-Chloronicotinamide | Structural Analog Internal Standard | Lower cost; can provide acceptable results in less complex matrices. | May not fully compensate for matrix effects or differential extraction recovery.[7] |
| Benzoic acid-d5 | Non-related Deuterated Internal Standard | Commercially available and can be used if a closer analog is not available. | Significant differences in chemical properties can lead to poor correction. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) for the Quantification of 3-Pyridinecarboxaldehyde
This protocol outlines a general procedure for the quantitative analysis of 3-Pyridinecarboxaldehyde in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Pyridinecarboxaldehyde and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte working solution into the blank biological matrix. A fixed amount of the internal standard working solution is added to all samples, calibrators, and QCs.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the analyte from matrix components and the co-elution of the analyte and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
3-Pyridinecarboxaldehyde: [M+H]⁺ → fragment ion (e.g., m/z 108 → 80)
-
This compound: [M+H]⁺ → fragment ion (e.g., m/z 112 → 84)
-
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Figure 1. A generalized workflow for quantitative LC-MS/MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide highly accurate quantification without the need for an identical analyte standard. This compound can be used as an internal standard in qNMR for the quantification of other analytes.
1. Sample Preparation:
-
Accurately weigh a precise amount of the analyte and this compound into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer a precise volume of the solution into a high-quality NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): A long delay (≥ 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (>150:1).
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
Signaling and Metabolic Pathways
3-Pyridinecarboxaldehyde, or nicotinaldehyde, is not a common endogenous metabolite in humans but can be introduced through exposure to nicotine-containing products. In certain bacteria, it is an intermediate in the nicotine (B1678760) degradation pathway.[8][9] More relevant to human physiology, nicotinaldehyde can serve as a precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), a critical coenzyme in cellular metabolism.[10] It is enzymatically oxidized to nicotinic acid, which then enters the Preiss-Handler pathway to produce NAD.
Figure 2. Simplified metabolic context of 3-Pyridinecarboxaldehyde.
Conclusion
This compound stands as a superior choice for a quantitative internal standard, particularly in LC-MS applications where matrix effects and sample preparation variability are significant concerns. Its use, grounded in the principle of isotope dilution mass spectrometry, provides a level of accuracy and precision that is often unattainable with other types of standards. While specific published performance data for this compound is limited, the well-understood advantages of deuterated standards make it a highly recommended tool for researchers, scientists, and drug development professionals who demand the highest quality quantitative data. The provided protocols and diagrams offer a solid foundation for the implementation of this compound in rigorous analytical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. bevital.no [bevital.no]
- 8. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Stability Analysis: 3-Pyridinecarboxaldehyde-d4 vs. 3-Pyridinecarboxaldehyde
A Guide for Researchers in Drug Development and Chemical Synthesis
The enhanced stability of deuterated compounds stems from the kinetic isotope effect (KIE). The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength means that more energy is required to break the C-D bond, leading to a slower rate of reaction for processes where this bond cleavage is the rate-determining step.[3] In the context of drug development, this has been exploited to protect metabolically vulnerable C-H bonds, thereby improving pharmacokinetic profiles.[4][5]
Chemical Properties Overview
A summary of the key chemical properties for both compounds is presented below.
| Property | 3-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde-d4 |
| Molecular Formula | C₆H₅NO | C₆HD₄NO |
| Molar Mass | 107.11 g/mol [6] | 111.13 g/mol [7] |
| Appearance | Colorless liquid[6] | Not explicitly stated, expected to be a colorless liquid |
| Boiling Point | 209-210 °C at 760 mmHg (est.)[8] | Not explicitly stated, expected to be similar to the non-deuterated analog |
| Melting Point | 8.0 °C[8] | Not explicitly stated, expected to be similar to the non-deuterated analog |
| CAS Number | 500-22-1[6] | 258854-80-7[9] |
Inferred Comparative Stability
Based on the kinetic isotope effect, this compound is expected to exhibit greater stability against degradation pathways that involve the cleavage of a C-H bond on the pyridine (B92270) ring. The deuteration on the aromatic ring strengthens these positions against chemical attack.
Potential Degradation Pathways for 3-Pyridinecarboxaldehyde:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. This is a common reaction for aldehydes.
-
Photodegradation: Aromatic aldehydes can be sensitive to light, which can induce various degradation reactions.
-
Reactions involving the pyridine ring: The pyridine ring can undergo various reactions, and while generally stable, certain conditions can lead to its degradation.
For this compound, any degradation mechanism that involves the cleavage of a C-D bond on the pyridine ring would be slower compared to the C-H cleavage in the non-deuterated analog. It is important to note that degradation pathways not involving the cleavage of a deuterated bond, such as reactions solely at the aldehyde group, may not be significantly affected by isotopic labeling.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of this compound and its non-deuterated analog, a comprehensive stability testing protocol should be employed. The following outlines a general approach.
Objective: To compare the stability of this compound and 3-Pyridinecarboxaldehyde under various stress conditions.
Materials:
-
3-Pyridinecarboxaldehyde
-
This compound
-
High-purity solvents (e.g., acetonitrile, water)
-
Buffers of various pH
-
Calibrated analytical instrumentation (e.g., HPLC-UV, GC-MS, NMR)
Methodology:
-
Forced Degradation Studies:
-
Thermal Stress: Expose samples of both compounds to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose samples to controlled UV and visible light conditions as per ICH Q1B guidelines.
-
Hydrolytic Stability: Store samples in aqueous solutions at various pH values (e.g., pH 2, 7, 10) at a controlled temperature.
-
Oxidative Stress: Expose samples to an oxidizing agent (e.g., hydrogen peroxide solution).
-
-
Real-Time Stability Studies:
-
Store samples of both compounds under recommended storage conditions (e.g., cool, dark place) for an extended period.
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 12 months).
-
-
Analytical Monitoring:
-
At each time point, analyze the samples using a validated stability-indicating method (e.g., HPLC-UV) to quantify the parent compound and any degradation products.
-
Characterize significant degradation products using techniques like LC-MS or GC-MS to understand the degradation pathways.
-
The workflow for a typical stability study is illustrated in the diagram below.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]
- 9. This compound | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to the Performance of 3-Pyridinecarboxaldehyde-d4 in Biological Matrices
For researchers, scientists, and professionals in drug development, the precise quantification of compounds in complex biological samples is paramount. 3-Pyridinecarboxaldehyde-d4, a deuterated analog of 3-Pyridinecarboxaldehyde, serves as a critical internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). Its structural similarity to the analyte of interest allows for the accurate correction of variations that can occur during sample preparation and analysis. However, a comprehensive understanding of its performance across different biological matrices is essential for robust and reliable method development.
This guide, therefore, aims to provide a framework for evaluating the performance of this compound, drawing upon established bioanalytical method validation principles. It will outline the key performance parameters, detail the experimental protocols required to assess them, and present hypothetical data in clearly structured tables to illustrate how such comparisons would be made. This will serve as a practical resource for researchers to design and execute their own validation studies.
Key Performance Parameters for Internal Standards
The suitability of an internal standard is determined by its ability to mimic the behavior of the analyte throughout the analytical process. The key parameters to evaluate are:
-
Recovery: The efficiency of the extraction process for the internal standard from the biological matrix. Consistent recovery that closely tracks the analyte's recovery is ideal.
-
Matrix Effect: The influence of co-eluting endogenous components of the biological matrix on the ionization of the internal standard. A minimal and consistent matrix effect is crucial for accurate quantification.
-
Stability: The chemical stability of the internal standard in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Hypothetical Performance Data of this compound
To illustrate how the performance of this compound would be evaluated and compared, the following tables present hypothetical data. These tables are not based on published experimental results but are representative of the data that would be generated during a typical bioanalytical method validation.
Table 1: Extraction Recovery of this compound in Different Biological Matrices
| Biological Matrix | Mean Recovery (%) | Standard Deviation (%) | Acceptance Criteria (%) |
| Human Plasma | 88.5 | 4.2 | 80 - 120 |
| Human Urine | 92.1 | 3.5 | 80 - 120 |
| Rat Liver Homogenate | 85.3 | 5.1 | 80 - 120 |
Table 2: Matrix Effect Assessment of this compound
| Biological Matrix | Mean Matrix Factor | Standard Deviation | Acceptance Criteria |
| Human Plasma | 0.95 | 0.08 | 0.85 - 1.15 |
| Human Urine | 1.03 | 0.06 | 0.85 - 1.15 |
| Rat Liver Homogenate | 0.91 | 0.11 | 0.85 - 1.15 |
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | 10 | 9.8 | 98.0 |
| 1000 | 992.5 | 99.3 | |
| Bench-Top (4 hours) | 10 | 9.9 | 99.0 |
| 1000 | 1010.2 | 101.0 | |
| Long-Term (-80°C, 30 days) | 10 | 9.7 | 97.0 |
| 1000 | 985.6 | 98.6 |
Experimental Protocols for Performance Evaluation
The following are detailed methodologies for the key experiments required to validate the performance of this compound as an internal standard.
Sample Preparation and Extraction
This workflow outlines a generic protein precipitation method, which is a common technique for sample clean-up in bioanalysis.
Figure 1. A typical sample preparation workflow using protein precipitation.
LC-MS/MS Analysis
The following diagram illustrates the logical flow of the analytical process.
Figure 2. The logical workflow of the LC-MS/MS analysis.
Conclusion and Recommendations
While specific published data on the performance of this compound in biological matrices is currently lacking, its nature as a stable isotope-labeled internal standard strongly suggests it is a suitable choice for the accurate quantification of 3-Pyridinecarboxaldehyde. The principles of bioanalytical method validation, as outlined in this guide, provide a clear roadmap for researchers to rigorously assess its performance in their specific applications.
It is imperative for researchers utilizing this compound to conduct thorough in-house validation studies for each biological matrix of interest. The generation and dissemination of such performance data within the scientific community would be of great value, fostering greater confidence and efficiency in the development of robust bioanalytical methods. By following the experimental protocols and data analysis frameworks presented here, researchers can ensure the reliability and accuracy of their findings in drug discovery and development.
Comparative Guide to Analytical Methods Using 3-Pyridinecarboxaldehyde-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods utilizing 3-Pyridinecarboxaldehyde-d4 as an internal standard, alongside alternative deuterated standards for the quantitative analysis of pyridine (B92270) and related compounds. The information presented is compiled from published research to aid in method selection and development.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the performance of an analytical method using a deuterated pyridine internal standard for the analysis of pyridine, and a typical performance of a method for a related compound, cotinine, using a different deuterated internal standard. This comparative approach provides insights into expected method performance for pyridine-containing analytes.
Table 1: Performance Characteristics of a GC-MS Method for Pyridine Analysis
| Performance Characteristic | Method Using Pyridine-d5 Internal Standard |
| Analyte | Pyridine |
| Matrix | Shellfish and Sediment |
| Limit of Detection (LOD) | Shellfish: 0.006 mg/kg ww; Sediment: 0.002 mg/kg ww[1] |
| Limit of Quantification (LOQ) | Shellfish: 0.02 mg/kg ww; Sediment: 0.008 mg/kg ww[1] |
| Recovery | 89-101%[1] |
| Precision (RSD) | 2-3%[1] |
| **Linearity (R²) ** | Not explicitly stated, but method was quantitative |
Table 2: Typical Performance Characteristics of an LC-MS/MS Method for Cotinine Analysis
| Performance Characteristic | Method Using Cotinine-d3 Internal Standard |
| Analyte | Cotinine (a metabolite of nicotine) |
| Matrix | Urine |
| Limit of Quantification (LOQ) | < 1.0 ng/mL |
| Recovery | 69% |
| Precision (CV) | Within-run: 7.2-9.6%; Between-run: 4.9% |
| **Linearity (R²) ** | Not explicitly stated, but method was quantitative |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Quantitative Analysis of Pyridine in Environmental Matrices by HS-GC-MS
This method was developed for the robust quantitative analysis of pyridine in challenging matrices like shellfish and sediment.[1]
-
Internal Standard: Pyridine-d5
-
Instrumentation: Headspace Gas Chromatography coupled to a Mass Spectrometer (HS-GC-MS).[1]
-
Sample Preparation: The use of headspace injection minimizes sample loss and reduces interferences by directly analyzing the volatile components from a sealed vial.[1]
-
Chromatography: A long capillary column (Rxi-5Sil MS, 60m x 0.25mm id x 1.0µm) was used to achieve separation of pyridine from the solvent front and its deuterated internal standard.[1]
-
Quantification: The method was validated to be quantitative with a defined limit of detection and quantification.[1]
Protocol 2: Quantitative Analysis of Nicotine Metabolites in Urine by LC-MS/MS
This protocol is representative of methods used for the analysis of pyridine-containing metabolites in biological fluids.
-
Internal Standard: Cotinine-d3
-
Instrumentation: Liquid Chromatography coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Sample Preparation: Typically involves a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the urine matrix.
-
Chromatography: Reversed-phase chromatography is commonly employed to separate the analytes.
-
Detection: Mass spectrometry is used for sensitive and selective detection of the target analytes and the internal standard.
Mandatory Visualization
Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Putative Metabolic Pathway of 3-Pyridinecarboxaldehyde
Caption: A putative metabolic pathway for 3-Pyridinecarboxaldehyde.
It is important to note that 3-Pyridinecarboxaldehyde is not a naturally occurring metabolite and is typically found in individuals exposed to this compound. The metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species, suggesting a potential biotransformation pathway.[2]
References
The Unseen Advantage: A Comparative Guide to Deuterated Standards in Bioanalysis, Featuring 3-Pyridinecarboxaldehyde-d4
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact the reliability of study outcomes. In the landscape of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, have emerged as the gold standard. This guide provides an objective comparison of deuterated standards, using 3-Pyridinecarboxaldehyde-d4 as a key example, against their non-deuterated (structural analog) counterparts, supported by experimental principles and representative data.
Internal standards (IS) are crucial in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, fulfill this requirement more closely than any other type of internal standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus and a wealth of empirical evidence demonstrate that stable isotope-labeled internal standards, such as this compound, provide superior assay performance compared to non-deuterated or structural analog internal standards. The primary advantage lies in the near-identical chemical and physical properties of the deuterated standard to the analyte of interest. This ensures co-elution during chromatography and equivalent behavior during sample extraction and ionization, which is critical for accurately compensating for matrix effects.
Matrix effects, caused by co-eluting compounds from the biological matrix, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for a reliable correction. In contrast, a non-deuterated, structural analog internal standard, while similar, will have different retention times and may be affected differently by the matrix, leading to a less accurate correction.
The following table summarizes the expected quantitative performance differences when using a deuterated internal standard like this compound for the analysis of a structurally similar analyte, such as the tobacco alkaloid anabasine (B190304), compared to a non-deuterated internal standard.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15% due to differential matrix effects[2] |
| Precision (% CV) | Typically <10%[3] | Often >15%, especially with variable matrices |
| Matrix Effect Compensation | Excellent, due to co-elution and identical ionization behavior[4] | Variable and often incomplete |
| Recovery Correction | Excellent, due to similar extraction efficiency | Can be inconsistent due to differing physicochemical properties |
| Linearity (r²) | ≥0.999[5] | ≥0.99, but can be more variable |
| Lower Limit of Quantitation (LLOQ) | Lower, due to improved signal-to-noise | Higher, due to uncompensated matrix noise |
Experimental Protocols
A detailed experimental protocol is crucial for achieving reproducible and reliable results. The following is a representative LC-MS/MS method for the quantification of anabasine in human urine using this compound as an internal standard.
Sample Preparation
-
To 100 µL of urine sample (calibrant, quality control, or unknown), add 10 µL of a 100 ng/mL working solution of this compound in methanol (B129727).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (10% methanol in water with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate anabasine from endogenous matrix components (e.g., 10% B to 90% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Anabasine: Q1/Q3 transition (e.g., m/z 163.1 -> 134.1)
-
This compound: Q1/Q3 transition (e.g., m/z 112.1 -> 84.1)
-
Data Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants. The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Mandatory Visualizations
To better understand the experimental process and the logical relationships, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical diagram of matrix effects compensation.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Safety Operating Guide
Safe Disposal of 3-Pyridinecarboxaldehyde-d4: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Pyridinecarboxaldehyde-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for 3-Pyridinecarboxaldehyde and its deuterated analogue is presented below. Note that some data pertains to the non-deuterated or isomeric forms and should be used as a reference.
| Property | Value | Source |
| Molecular Formula | C6HD4NO | [1] |
| Molecular Weight | 111.13 g/mol | [1] |
| Boiling Point | 77 - 78 °C @ 12 mmHg | (for 4-Pyridinecarboxaldehyde)[2] |
| Flash Point | 82 °C / 179.6 °F | (for 4-Pyridinecarboxaldehyde)[2] |
| pH | 7-8 (111 g/l aq. sol.) | (for 4-Pyridinecarboxaldehyde)[2] |
| Vapor Pressure | 0.02 hPa @ 20 °C | (for 4-Pyridinecarboxaldehyde)[2] |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste, including pure substance, contaminated materials, and empty containers.
I. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, use a NIOSH-approved respirator.[1][3]
II. Disposal of Unused Product and Contaminated Waste
-
Waste Collection:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Place the material into a designated, compatible, and clearly labeled hazardous waste container.[4]
-
-
Spill Cleanup and Disposal:
-
Contacting a Professional Waste Disposal Service:
-
The disposal of this material must be handled by a licensed professional waste disposal service.[1]
-
Follow all local and national regulations for the disposal of hazardous chemical waste.
-
III. Disposal of Contaminated Packaging
-
Empty containers retain product residue and can be dangerous.[3]
-
Dispose of contaminated packaging as you would the unused product, in a sealed and labeled container for collection by a licensed waste disposal company.[1]
IV. Environmental Precautions
-
Prevent the product from entering drains, sewers, or public waters.[1][6]
-
Avoid release into the environment.[6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-Pyridinecarboxaldehyde-d4
For researchers, scientists, and drug development professionals, the safe handling and disposal of 3-Pyridinecarboxaldehyde-d4 are paramount. This deuterated compound, while valuable in research, presents potential hazards that necessitate strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Summary
This compound is considered a hazardous substance. It is harmful if swallowed, may cause skin and respiratory irritation, and can lead to serious eye damage.[1][2] It is also a flammable liquid and vapor.[1][3] Due to its potential for causing skin sensitization, repeated or prolonged contact should be avoided.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles for procedures with a higher risk of splashing. A face shield is also recommended.[4][5] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., PVC, nitrile, butyl rubber, or Viton™). Inspect gloves for tears or punctures before use and change them frequently.[1][5] | Prevents skin contact, which can cause irritation and potential sensitization.[1] |
| Body Protection | A standard laboratory coat must be worn at all times. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used.[1][5] | Protects against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling should be conducted within a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[4][5] For higher-risk scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges or a full-face supplied air respirator should be used.[4] | Prevents inhalation of harmful vapors, which can cause respiratory irritation, drowsiness, and dizziness.[1] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5] Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[5] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[2] |
| Spill | Evacuate the area and remove all ignition sources.[1] For minor spills, absorb with an inert, non-combustible material (e.g., sand, earth) and place in a sealed container for disposal.[4] For major spills, contact your institution's Environmental Health and Safety (EHS) office.[1] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[4] Wear self-contained breathing apparatus.[4] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
The compound is air and light-sensitive; store under an inert atmosphere.[1][4] For long-term storage, -20°C is recommended.[4]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.[5]
-
Collect waste in a suitable, closed, and labeled container.[4]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5] Do not dispose of down the drain.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
